molecular formula C9H8O3 B3426133 p-Coumaric acid CAS No. 50940-26-6

p-Coumaric acid

Cat. No.: B3426133
CAS No.: 50940-26-6
M. Wt: 164.16 g/mol
InChI Key: NGSWKAQJJWESNS-ZZXKWVIFSA-N
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Description

Overview of p-Coumaric Acid as a Phytochemical of Research Interest

This compound, chemically known as 4-hydroxycinnamic acid, is a phenolic compound derived from cinnamic acid. researchgate.netingentaconnect.com It stands as a significant phytochemical of interest due to its ubiquitous presence in the plant kingdom and its role as a key metabolic intermediate. ingentaconnect.comresearchgate.net As a plant secondary metabolite, it is not directly involved in growth and development but is crucial for a plant's defense mechanisms and interaction with its environment. nih.gov The scientific community has shown considerable interest in this compound due to its function as a precursor to a wide array of other valuable phenolic compounds, including flavonoids and other hydroxycinnamic acids. nih.govmdpi.com

Historical Context of this compound Research and Discovery

The study of this compound is rooted in the broader history of natural product chemistry and the investigation of the phenylpropanoid pathway. While a specific individual and date for the initial discovery and isolation of this compound are not definitively recorded in available literature, the exploration of related compounds provides a historical framework. The parent compound, coumarin, was first identified in 1820, and its laboratory synthesis was achieved in 1868. Research into hydroxycinnamic acids, the class to which this compound belongs, advanced significantly with the structural elucidation of lignin (B12514952) in the early 20th century. Scientists discovered that lignin, a major component of plant cell walls, is a complex polymer of phenylpropanoids, including derivatives of this compound. The advent of modern analytical techniques has since enabled its precise identification and quantification in numerous biological sources, fueling further research into its metabolic pathways and functions.

Distribution and Occurrence in Biologically Relevant Sources

This compound is widely distributed across the plant kingdom, occurring in both a free state and bound to other molecules within the plant structure. researchgate.net It is a common constituent of many fruits, vegetables, cereals, and fungi, making it a regular component of the human diet. ingentaconnect.comwikipedia.orgmdpi.com

In food sources, it can be found in a variety of edible plants. For instance, it is present in peanuts, navy beans, tomatoes, carrots, basil, and garlic. ingentaconnect.com It is also a component of wine, vinegar, and barley grain. ingentaconnect.com Furthermore, this compound originating from pollen is a constituent of honey. ingentaconnect.com Derivatives such as this compound glucoside can be found in commercial breads that contain flaxseed. wikipedia.org

Below is an interactive table detailing the presence of this compound in various biological sources.

Significance in Plant Secondary Metabolism

This compound is a central intermediate in the phenylpropanoid pathway, a major route of secondary metabolism in plants. benthamscience.com This pathway is responsible for the synthesis of thousands of compounds that are vital for plant structure, reproduction, and defense. The biosynthesis of this compound in plants primarily follows two enzymatic steps starting from the amino acid L-phenylalanine. First, phenylalanine ammonia-lyase (PAL) converts phenylalanine to trans-cinnamic acid. Subsequently, trans-cinnamic acid 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce this compound. researchgate.net An alternative pathway involves the direct conversion of tyrosine to this compound by the enzyme tyrosine ammonia-lyase (TAL). researchgate.net

As a precursor, this compound is directed into several branch pathways to produce a variety of essential compounds. benthamscience.com It is a fundamental building block for lignin, the complex polymer that provides structural rigidity to the cell walls of vascular plants. researchgate.net It is also a precursor for the synthesis of flavonoids, a diverse group of compounds involved in pigmentation, UV protection, and signaling. benthamscience.com Furthermore, this compound can be converted into other hydroxycinnamic acids, such as caffeic acid and ferulic acid, which also have important roles in plant physiology. nih.gov The strategic position of this compound in this metabolic network highlights its critical importance for plant life.

The following table summarizes key research findings related to the role of this compound in plant secondary metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+
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InChI Key

NGSWKAQJJWESNS-ZZXKWVIFSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)O
Source PubChem
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Molecular Formula

C9H8O3
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DSSTOX Substance ID

DTXSID30901076
Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Molecular Weight

164.16 g/mol
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Physical Description

Solid
Record name 4-Hydroxycinnamic acid
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CAS No.

501-98-4, 7400-08-0
Record name trans-4-Hydroxycinnamic acid
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Record name p-Coumaric acid
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Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-
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Record name (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid
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Record name P-COUMARIC ACID
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Record name 4-Hydroxycinnamic acid
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Melting Point

211.5 °C
Record name 4-Hydroxycinnamic acid
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Biosynthesis and Biotransformation of P Coumaric Acid

Shikimic Acid Pathway and Phenylpropanoid Pathway

The biosynthesis of p-coumaric acid is intricately linked to two fundamental metabolic pathways in plants: the shikimic acid pathway and the phenylpropanoid pathway. taylorfrancis.comresearchgate.net The shikimic acid pathway is the primary route for the synthesis of aromatic amino acids, including L-phenylalanine and L-tyrosine, which serve as the foundational precursors for a vast array of secondary metabolites. taylorfrancis.comrsc.org This pathway commences with the condensation of phosphoenolpyruvate (B93156) and erythrose 4-phosphate, culminating in the production of chorismic acid. rsc.orgresearchgate.net

From chorismic acid, the pathway branches to produce L-phenylalanine and L-tyrosine. These amino acids then enter the phenylpropanoid pathway, a central metabolic route responsible for the synthesis of thousands of plant secondary metabolites, including flavonoids, lignins, and hydroxycinnamic acids like this compound. taylorfrancis.comrsc.org The phenylpropanoid pathway is initiated by the deamination of L-phenylalanine. researchgate.net This series of enzymatic reactions ultimately leads to the formation of this compound, a key intermediate that stands at a metabolic crossroads, directing carbon flow into various downstream branches of phenylpropanoid metabolism. rsc.org

Precursors: Phenylalanine and Tyrosine Metabolism

This compound can be synthesized from both L-phenylalanine and L-tyrosine, with the specific route often varying between different plant species. rsc.orgwikipedia.org

In most plants, the primary pathway involves the conversion of L-phenylalanine to trans-cinnamic acid. rsc.org This reaction is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, trans-cinnamic acid is hydroxylated to form this compound by the action of cinnamate (B1238496) 4-hydroxylase (C4H). wikipedia.orgmdpi.com

Alternatively, particularly in grasses and some other plants, a more direct route exists from L-tyrosine. rsc.orgfrontiersin.org In this pathway, the enzyme tyrosine ammonia-lyase (TAL) catalyzes the direct deamination of L-tyrosine to produce this compound. nih.govwikipedia.org Some enzymes, known as phenylalanine/tyrosine ammonia-lyases (PTALs), exhibit bifunctional activity and can utilize both L-phenylalanine and L-tyrosine as substrates to produce trans-cinnamic acid and this compound, respectively. wikipedia.orgfrontiersin.orgresearchgate.net The existence of these multiple pathways suggests the presence of distinct pools of this compound within the cell, potentially utilized for the synthesis of different downstream compounds. researchgate.net

Enzymatic Transformations and Key Enzymes (e.g., Tyrosine Ammonia-Lyase)

Several key enzymes are pivotal in the biosynthesis of this compound. The roles and characteristics of these enzymes have been the subject of extensive research.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. mdpi.com It represents the first committed step in the phenylpropanoid pathway in most plants. rsc.org

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, is responsible for the hydroxylation of trans-cinnamic acid at the para-position of the phenyl ring to yield this compound. wikipedia.orgmdpi.com

Tyrosine Ammonia-Lyase (TAL): TAL provides a direct route for this compound synthesis by catalyzing the deamination of L-tyrosine. nih.govnih.gov This enzyme is of significant interest for biotechnological applications due to its ability to bypass the two-step conversion from L-phenylalanine. nih.govresearchgate.net Researchers have identified and characterized TALs from various organisms, including bacteria like Rhodobacter sphaeroides and Chryseobacterium luteum, to optimize this compound production. mdpi.comnih.gov

Phenylalanine/Tyrosine Ammonia-Lyase (PTAL): This bifunctional enzyme can act on both L-phenylalanine and L-tyrosine. frontiersin.org The PTAL from yeast such as Rhodotorula toruloides has been shown to catalyze the deamination of both amino acids with similar efficiencies. uniprot.org

EnzymeAbbreviationSubstrate(s)Product(s)Pathway Role
Phenylalanine Ammonia-LyasePALL-Phenylalaninetrans-Cinnamic acid, AmmoniaInitiates the phenylpropanoid pathway from phenylalanine. mdpi.com
Cinnamate 4-HydroxylaseC4Htrans-Cinnamic acidThis compoundHydroxylates cinnamic acid to form this compound. wikipedia.org
Tyrosine Ammonia-LyaseTALL-TyrosineThis compound, AmmoniaProvides a direct biosynthetic route from tyrosine. nih.gov
Phenylalanine/Tyrosine Ammonia-LyasePTALL-Phenylalanine, L-Tyrosinetrans-Cinnamic acid, this compoundBifunctional enzyme acting on both precursor amino acids. frontiersin.org

Formation of this compound Conjugates and Derivatives in Biological Systems

In biological systems, this compound rarely exists in its free form. Instead, it is typically found as conjugates with various other molecules, including mono-, oligo-, and polysaccharides, organic acids, and lipids. nih.govresearchgate.net These conjugation reactions are crucial for the transport, storage, and biological activity of this compound.

One of the most significant enzymatic steps following the formation of this compound is its activation by 4-coumarate-CoA ligase (4CL) . This enzyme catalyzes the conversion of this compound to its corresponding coenzyme A (CoA) thioester, p-coumaroyl-CoA. wikipedia.orgresearchgate.net p-Coumaroyl-CoA is a central intermediate that can be channeled into numerous downstream pathways, leading to the synthesis of a wide array of compounds such as flavonoids, stilbenes, and monolignols. wikipedia.orgresearchgate.net

Furthermore, this compound can be conjugated to other molecules through ester or amide linkages. For instance, it can form esters with quinic acid to produce chlorogenic acids or with sugars to form glycosides. researchgate.net Amide derivatives of this compound have also been synthesized and studied for their biological properties. researchgate.net The formation of these diverse conjugates significantly expands the chemical and functional diversity of this compound in nature. nih.govnih.gov

Metabolic Fate and Biotransformation Products in Vivo

The metabolic fate of this compound in vivo is complex and involves various biotransformation reactions. Following ingestion, this compound and its conjugates are subjected to metabolism by both host enzymes and the gut microbiota.

In the liver, this compound can undergo several metabolic transformations. Studies using perfused rat liver have shown that this compound can inhibit gluconeogenesis from lactate (B86563) and alanine. nih.gov This effect is attributed to the inhibition of pyruvate (B1213749) transport into the mitochondria. nih.gov

The gut microbiota plays a significant role in the biotransformation of this compound. For example, the yeast Yarrowia lipolytica has been shown to metabolize this compound to 4-hydroxybenzoic acid. biorxiv.orgresearchgate.net This transformation highlights the potential for microbial catabolism of this compound in the gut.

In studies with mice fed a high-fat diet, supplementation with this compound led to a reduction in white adipose tissue weight and adipocyte size. nih.gov This was associated with decreased lipogenic enzyme activity and increased fecal lipid excretion, suggesting that this compound can modulate lipid metabolism. nih.govmdpi.com These findings indicate that the in vivo biotransformation of this compound can lead to metabolites with significant biological activities.

Bioavailability, Absorption, and Pharmacokinetics in Research Models

In Vitro and In Vivo Bioavailability Studies

Research indicates that p-coumaric acid exhibits a relatively high bioavailability compared to other hydroxycinnamic acids (HCAs) mdpi.com. In vitro studies using Caco-2 cell monolayers, which mimic the intestinal epithelium, have demonstrated a significant transepithelial transport rate for p-CA, with reported values around 127% embrapa.br. This is notably higher than that observed for its derivatives, such as p-coumaroyl conjugates, which show transport rates ranging from 14% to 31% embrapa.br.

Mechanisms of Gastrointestinal Absorption

The absorption of free this compound in the gastrointestinal tract occurs through multiple pathways. Key mechanisms identified include passive diffusion and active transport mdpi.comembrapa.brnih.gov. Studies utilizing Caco-2 cell models have highlighted the involvement of the monocarboxylic acid transporter (MCT) in the active absorption of p-CA nih.govnih.govnih.gov. This transporter is known to be selective for certain phenolic acids, with gallic acid showing limited interaction with it nih.gov.

Further research suggests that the absorption of p-CA across the intestinal brush-border membrane in the jejunum may also involve an Na+-dependent transport process nih.gov. The high intestinal absorption efficiency of p-CA is further evidenced by its high permeability in Caco-2 cells (0.8839) and a high predicted human intestinal absorption value (0.9938) drugbank.com. While free p-CA is readily absorbed, its absorption is influenced by its chemical form, with conjugated forms generally exhibiting slower absorption rates mdpi.comresearchgate.net.

Distribution and Tissue Accumulation Profiles

Following oral administration, this compound enters the bloodstream and is detected in plasma, indicating systemic circulation cambridge.orgnih.gov. Investigations into its absorption have shown that p-CA is taken up by various segments of the digestive organs, including the stomach, duodenum, jejunum, and ileum tandfonline.com.

While comprehensive data on the specific tissue accumulation profiles of p-CA after ingestion is still emerging, studies indicate that the liver plays a role in its processing tandfonline.com. Following absorption into the systemic circulation, this compound is subsequently removed from the plasma by the kidneys, leading to its excretion in urine tandfonline.com. Research has involved the collection of biological samples, such as brain, liver, and kidney tissues, at different time points to analyze the distribution patterns of p-CA cambridge.org.

Elimination and Excretion Pathways

The primary route of excretion for this compound and its metabolites is via the urine nih.gov. In animal studies, ingested p-CA was observed to be mainly excreted in the urine within the first 0-6 hours post-administration, appearing in both free and conjugated forms (glucuronidated and/or sulfated) nih.gov. The total urinary excretion rate of this compound, measured over 48 hours, was found to be approximately 54.1% of the administered dose nih.gov.

Studies have also identified the kidneys as an organ involved in the excretion of this compound in its original form cambridge.orgnih.gov. The percentage of this compound excreted as conjugates in the urine has been reported to be around 68% nih.gov. Both the intact and conjugated forms of p-CA undergo elimination through the liver tandfonline.com.

Impact of Conjugation on Bioavailability and Bioaccessibility

The conjugation of this compound with various molecules, such as tartaric acid or polysaccharides, significantly influences its pharmacokinetic behavior embrapa.brresearchgate.net. While these conjugates may possess enhanced biological activities, they generally exhibit reduced absorption and bioaccessibility compared to the free form of p-CA researchgate.netnih.govcapes.gov.br.

Free this compound is efficiently absorbed in the upper gastrointestinal tract. In contrast, its conjugates are absorbed more slowly and in lower proportions, with a greater proportion typically reaching the colon mdpi.comresearchgate.net. In vitro studies have quantified this difference, showing that the bioaccessibility of free p-CA was approximately 370%, whereas that of p-coumaroyl derivatives ranged from 7% to 100% embrapa.br. Similarly, the intestinal transport of free p-CA across Caco-2 cells was 127%, significantly higher than the 14-31% observed for its derivatives embrapa.br.

However, bound forms of this compound, particularly those attached to dietary fiber, can be liberated in the colon by enzymes produced by gut microflora, such as cinnamoyl esterases, thereby enabling absorption in this segment of the gastrointestinal tract mdpi.com.

Data Tables

Table 1: Comparative Bioavailability and Absorption of this compound and its Derivatives

CompoundBioaccessibility (in vitro)Caco-2 Cell Transport (in vitro)In vivo Absorption Rate
Free this compound~370% embrapa.br~127% embrapa.brHigh, highest in jejunum mdpi.comnih.gov
p-Coumaroyl Derivatives7-100% embrapa.br14-31% embrapa.brLow, slower, higher proportion reaches colon mdpi.comresearchgate.net
Gallic Acid (for comparison)N/ALow embrapa.brSlow absorption nih.gov

Table 2: Urinary Excretion of Hydroxycinnamic Acids in Rats (48h)

Hydroxycinnamic AcidTotal Urinary Excretion (% of dose)Percentage of Conjugates in Urine
This compound~54.1% nih.gov~68% nih.gov
Caffeic Acid~61.6% nih.gov~83% nih.gov
Ferulic Acid~73.2% nih.gov~96% nih.gov
Chlorogenic Acid~4.9% nih.gov~74% nih.gov

Molecular Mechanisms and Cellular Signaling Pathways

Modulation of Oxidative Stress Pathways

p-Coumaric acid plays a significant role in mitigating oxidative stress by directly neutralizing free radicals and by modulating endogenous antioxidant systems. nih.gov This is achieved through several interconnected mechanisms, including the activation of key transcription factors and the regulation of enzymes responsible for maintaining cellular redox homeostasis.

This compound is a potent free radical scavenger, a property central to its antioxidant effects. nih.govphysoc.org Its chemical structure, featuring a phenolic hydroxyl group and a conjugated double bond, allows it to donate a hydrogen atom to stabilize reactive free radicals, thereby terminating damaging chain reactions. researchgate.net

Research has quantified the radical-scavenging activity of this compound. In one study, the stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant, was determined for this compound against different radicals. It exhibited an 'n' value of 1.7 against the benzoyloxyl radical (PhCOO•) and 1.0 against a carbon-centered radical (R•). nih.gov The order of scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical has been reported as: gallic acid > gentisic acid > syringic acid > caffeic acid > protocatechuic acid > sinapic acid > ferulic acid > isoferulic acid > vanillic acid > this compound. pan.olsztyn.pl Studies have also shown that phenolic compounds with more than one hydroxyl group, such as gallic acid and caffeic acid, are stronger superoxide (B77818) anion scavengers than monohydroxy compounds like this compound due to their enhanced hydrogen-donating ability. researchgate.net

Beyond direct scavenging, this compound enhances the cellular defense network by upregulating the activity of key endogenous antioxidant enzymes. In a study involving a rat model of renal ischemia-reperfusion (I/R) injury, administration of this compound significantly improved the reduced tissue activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). revistanefrologia.comnih.gov This restoration of enzyme activity helps to neutralize superoxide radicals and hydrogen peroxide, protecting tissues from oxidative damage. revistanefrologia.com Similarly, studies on cinnamon leaf extract nanoemulsion, which contains this compound, have shown increased activities of SOD and CAT, contributing to the alleviation of oxidative stress. mdpi.com

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes in Renal Ischemia-Reperfusion

Enzyme Effect of Ischemia-Reperfusion (I/R) Effect of this compound + I/R Statistical Significance (p-value)
Superoxide Dismutase (SOD) Decreased Activity Significantly Improved Activity p<0.01
Glutathione Peroxidase (GPx) Decreased Activity Significantly Improved Activity p<0.01
Catalase (CAT) Decreased Activity Significantly Improved Activity p<0.05

Data derived from studies on rat models of renal I/R injury. revistanefrologia.comnih.govrevistanefrologia.com

A critical mechanism underlying the antioxidant effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. researchgate.netmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. researchgate.net this compound can destabilize the Keap1 protein, which allows Nrf2 to translocate into the nucleus. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the synthesis of protective enzymes and proteins. researchgate.net This activation of the Nrf2 pathway is a key strategy by which this compound bolsters the cell's intrinsic antioxidant defenses.

Regulation of Inflammatory Responses

This compound demonstrates significant anti-inflammatory properties, which are closely linked to its antioxidant activities. nih.gov It modulates inflammatory pathways primarily by suppressing the production and expression of key pro-inflammatory signaling molecules.

Research has consistently shown that this compound can decrease the expression of pro-inflammatory cytokines. nih.gov In a rat model of renal ischemia-reperfusion, treatment with this compound resulted in a significant reduction in the tissue expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), two pivotal cytokines that drive inflammatory cascades. revistanefrologia.comrevistanefrologia.com The levels of TNF-α were significantly lower (p<0.001) in the p-CA treated group compared to the untreated ischemia-reperfusion group. revistanefrologia.comrevistanefrologia.com Similarly, the expression of IL-1β was markedly reduced in kidney tissues of the treated group. revistanefrologia.comrevistanefrologia.com Other studies have confirmed that this compound attenuates lung inflammation by reducing levels of TNF-α and Interleukin-6 (IL-6) in tissues treated with lipopolysaccharide (LPS). researchgate.net

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression

Cytokine Condition Effect of this compound Statistical Significance (p-value)
Tumor Necrosis Factor-alpha (TNF-α) Renal Ischemia-Reperfusion Significant Reduction p<0.001
Interleukin-1β (IL-1β) Renal Ischemia-Reperfusion Significant Reduction p<0.001
Tumor Necrosis Factor-alpha (TNF-α) LPS-Induced Lung Inflammation Significant Reduction p<0.001
Interleukin-6 (IL-6) LPS-Induced Lung Inflammation Significant Reduction p<0.001

Data derived from in vivo studies on rat models. revistanefrologia.comrevistanefrologia.comresearchgate.net

Modulation of COX-2 and iNOS Expression

This compound (p-CA) has been shown to modulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in the inflammatory process. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, pretreatment with p-CA significantly inhibited the expression of both iNOS and COX-2 at both the mRNA and protein levels. hilarispublisher.comresearchgate.net This inhibitory effect was also observed in other cell types. For instance, in PC12 cells injured by amyloid-beta peptide (Aβ(25-35)), p-CA significantly inhibited the expression of iNOS and COX-2. nih.gov

The downregulation of these pro-inflammatory enzymes is a critical aspect of the anti-inflammatory effects of p-CA. nih.gov The production of prostaglandin E2 (PGE2) by COX-2 and nitric oxide (NO) by iNOS are key mediators of inflammation. mdpi.com By suppressing the expression of these enzymes, this compound can effectively reduce the production of these inflammatory mediators. hilarispublisher.comresearchgate.net

Interference with NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through its interference with the nuclear factor-kappa B (NF-κB) signaling pathway. hilarispublisher.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including iNOS and COX-2. hilarispublisher.commdpi.com

In LPS-stimulated RAW264.7 macrophages, this compound was found to suppress the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. hilarispublisher.com This inhibition of IκB-α phosphorylation prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB. hilarispublisher.comnih.gov By preventing the translocation of p65 to the nucleus, this compound effectively inhibits the activation of NF-κB and the subsequent transcription of its target pro-inflammatory genes. hilarispublisher.com This mechanism has also been observed in other cellular models, such as in PC12 cells where this compound blocked the nuclear translocation of the p65 subunit of NF-κB induced by amyloid-beta peptide. nih.gov

Regulation of MAPK Signaling Pathways (ERK1/2, JNK, p38)

This compound also exerts its regulatory effects on inflammatory responses by modulating the mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38. hilarispublisher.comnih.gov In LPS-stimulated RAW264.7 cells, this compound was shown to inhibit the phosphorylation of ERK1/2 and JNK. hilarispublisher.com Similarly, in PC12 cells, this compound suppressed the phosphorylation of ERK1/2 and JNK induced by amyloid-beta peptide. nih.gov

The modulation of MAPK pathways by this compound has also been observed in the context of oxidative stress-induced apoptosis. In human lens epithelial (HLE) cells exposed to hydrogen peroxide (H2O2), this compound suppressed the phosphorylation of p38, ERK, and JNK. nih.gov The inhibition of these MAPK signaling cascades is a key mechanism by which this compound protects cells from oxidative damage and inflammation. hilarispublisher.comnih.gov

Mechanisms of Cell Proliferation and Apoptosis Modulation

Induction of Apoptosis in Dysfunctional Cells

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various types of dysfunctional and cancerous cells. In human melanoma A375 and mouse melanoma B16 cells, this compound significantly promoted apoptosis. nih.gov The mechanism of apoptosis induction involves the upregulation of pro-apoptotic proteins such as Apaf1 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This leads to an increase in cytoplasmic cytochrome c, and the subsequent cleavage of caspase-9 and caspase-3, culminating in apoptosis. nih.gov

Furthermore, in neuroblastoma N2a cells, this compound was found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. nih.gov This was evidenced by the dissipation of mitochondrial membrane potential and the release of cytochrome c. nih.gov In HCT-15 colon cancer cells, this compound-induced apoptosis was associated with an increase in ROS levels, a decrease in mitochondrial membrane potential, and damage to the plasma membrane. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound can inhibit the proliferation of cancer cells by causing cell cycle arrest at different phases. nih.govnih.gov The specific phase of cell cycle arrest can vary depending on the cell type. For instance, in human melanoma A375 cells, this compound caused cell cycle arrest in the S phase by downregulating the expression of cyclin A and cyclin-dependent kinase 2 (CDK2). nih.gov In contrast, in mouse melanoma B16 cells, it induced cell cycle arrest at the G0/G1 phase by downregulating cyclin E and CDK2. nih.gov

In colorectal cancer cells, this compound has been shown to induce cell cycle arrest in the G2/M phase. nih.gov This effect in Caco-2 cells was associated with the downregulation of cdc2 (a homolog of Cdk1)/cyclin B activity. nih.gov In U87MG human glioblastoma cells, this compound treatment led to an accumulation of cells in the G2/M phase, which was accompanied by a reduction in CDK4 and an increase in p53 and the CDK inhibitor p21. tandfonline.com

Alteration of Cellular Proliferation Pathways

This compound alters cellular proliferation pathways, contributing to its anti-cancer effects. nih.govresearchgate.net It has been shown to significantly inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.gov In osteosarcoma cells, this compound was found to inhibit proliferation, migration, and invasion, potentially through the inhibition of the PI3K/Akt signaling pathway. researchgate.net

The anti-proliferative activity of this compound has also been demonstrated in colon cancer cells, such as HT-29 and HCT-15. nih.gov The inhibition of proliferation in these cells is closely linked to the induction of apoptosis. nih.gov By modulating key signaling pathways that control cell growth and survival, this compound can effectively suppress the uncontrolled proliferation that is characteristic of cancer cells. researchgate.net

Impact on Mitochondrial Membrane Potential

This compound has been shown to exert significant effects on the mitochondrial membrane potential, a key indicator of mitochondrial function and cellular health. Research indicates that its impact can be context-dependent, leading to either depolarization or protective effects.

In human endothelial cells, moderately high doses of this compound can induce mitochondrial membrane depolarization nih.gov. This effect is linked to an increase in intracellular reactive oxygen species (ROS), suggesting that the compound can promote oxidative stress that directly compromises mitochondrial integrity nih.gov. Similarly, in neuroblastoma N2a cells, this compound was found to cause a dissipation of the mitochondrial membrane potential nih.gov. This structural injury to the mitochondrial membrane was associated with an overproduction of ROS and was followed by the release of cytochrome c, a critical step in the initiation of apoptosis nih.gov.

Conversely, other studies present a more complex picture. For instance, investigations into oxyprenylated derivatives of this compound have yielded controversial results, making it difficult to claim a clear protective role for these compounds on mitochondrial functions under stress conditions mdpi.com. However, the inhibition of pyruvate (B1213749) transport into the mitochondria by this compound has been identified as a primary mechanism of its action, which indirectly affects mitochondrial respiration without necessarily causing damage nih.gov. This inhibition affects pyruvate-dependent respiration but not respiration driven by other substrates like succinate nih.gov.

Effects on Enzyme Activities and Gene Expression (General)

This compound demonstrates a broad range of effects on the activities of various enzymes and the expression of multiple genes, underpinning many of its biological activities.

This compound is known to inhibit several enzymes. It acts as a competitive inhibitor of α-amylase, an enzyme involved in carbohydrate digestion, with an IC50 value of 3.09 mM rmit.edu.au. The compound also inhibits tyrosinase, a key enzyme in melanin synthesis nih.gov. Its inhibitory action extends to polyphenol oxidases (PPOs) from various plant sources, where it can act as a competitive or mixed-type inhibitor, often by serving as an alternative substrate mdpi.comnih.gov. Furthermore, this compound can inhibit pyruvate carboxylation in intact mitochondria, which is attributed to its ability to block the transport of pyruvate into the mitochondria nih.gov.

On the other hand, this compound can also be a substrate for certain enzymes, leading to their activation in specific catalytic processes. For example, an enzyme from spinach beet leaves catalyzes the hydroxylation of this compound to caffeic acid nih.govportlandpress.com.

Below is a summary of the effects of this compound on various enzymes.

This compound has been shown to modulate the expression of various genes involved in virulence, apoptosis, stress response, and inflammation. In the plant pathogen Dickeya dadantii, it represses the expression of genes associated with the type III secretion system (T3SS), a key virulence factor t3biosci.comresearchgate.net. This repression occurs through the HrpX/Y two-component system t3biosci.com.

In mammalian cells, this compound can influence genes related to cell death and survival. For instance, in neuroblastoma cells, it leads to an upregulated accumulation of caspase-8 messenger RNA, which is mediated by p53 nih.gov. In the context of myocardial ischemia/reperfusion, this compound promotes the expression of indoleamine 2, 3-dioxygenase (IDO), an enzyme involved in modulating immune responses and macrophage polarization nih.gov. In the yeast Brettanomyces bruxellensis, the presence of this compound under light-induced stress leads to higher relative expression of genes related to oxidative stress, such as SOD1, GCN4, and ESBP6 nih.gov.

The table below details the gene expression modulation by this compound.

Interactions with Cellular Receptors and Transporters

The intestinal absorption and transport of this compound across cellular membranes are mediated by specific transporters. Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that the transepithelial transport of this compound is a carrier-mediated process oup.comresearchgate.net.

The transport is pH-dependent and occurs in a vectorial manner from the apical (intestinal lumen) to the basolateral (bloodstream) side oup.comresearchgate.net. This transport mechanism is saturable, indicating the involvement of a limited number of transporters oup.com. Research has identified the monocarboxylic acid transporter (MCT) as the primary system responsible for the active absorption of this compound oup.comresearchgate.net. This is supported by findings that other monocarboxylic acids, such as benzoic acid and acetic acid, can inhibit the permeation of this compound, indicating competition for the same transporter oup.com.

Other Specific Signaling Pathways (e.g., AGE-RAGE, PI3K/Akt/mTOR, AMPK/mTOR)

This compound interacts with and modulates several key intracellular signaling pathways involved in inflammation, cell growth, and metabolism.

AGE-RAGE Pathway : this compound has been found to inhibit the advanced glycation end product (AGE)-receptor for AGE (RAGE) signaling pathway gcu.ac.uknih.gov. In a mouse model of depression, corticosterone-induced activation of the AGE-RAGE pathway and subsequent increase in pro-inflammatory cytokines were counteracted by this compound treatment gcu.ac.uknih.govnih.gov. This suggests that its neuroprotective and anti-inflammatory effects may be mediated, at least in part, through the inactivation of this pathway nih.gov.

PI3K/Akt/mTOR Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is crucial for cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt signaling pathway in osteosarcoma cells, which contributes to its anti-cancer effects by inhibiting proliferation and migration and promoting apoptosis nih.govresearchgate.net. Furthermore, it is suggested that this compound may induce autophagy not only through the AMPK-mTOR pathway but also by potentially inhibiting the Akt-mTOR pathway nih.gov.

AMPK/mTOR Pathway : AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, and its activation typically leads to the inhibition of the mTOR pathway. Several studies have shown that this compound can activate AMPK nih.govnih.gov. In skeletal muscle cells, this compound treatment promotes the phosphorylation of AMPK, which is associated with improved glucose and lipid metabolism researchgate.net. The activation of AMPK by this compound can subsequently inhibit mTOR, a negative regulator of autophagy nih.gov. This mechanism is proposed to be a key way in which this compound induces autophagy, a cellular process for degrading and recycling cellular components nih.gov.

Therapeutic and Modulatory Potentials: Research Findings

Research on Anticancer Effects

Emerging evidence suggests that p-Coumaric acid possesses anticancer properties, influencing multiple stages of cancer development, including proliferation, tumor growth, and angiogenesis.

Antiproliferative Mechanisms in Cancer Cell Lines

Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.

In colorectal cancer cell lines such as HCT-15, HT-29, DLD-1, SW480, SW-620, and Caco-2, this compound has been shown to induce mitochondrial-dependent apoptosis. nih.gov This is achieved by modulating the expression of key regulatory proteins, specifically by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins like BAX. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the apoptotic cascade. nih.gov Furthermore, this compound treatment has been observed to halt the cell cycle at different phases in colon cancer cells. For instance, it caused G2/M phase arrest in Caco-2 and DLD-1 cells and Sub-G1 phase arrest in HT-29 and HCT-15 cells. nih.gov

Similar mechanisms have been observed in other cancer types. In human glioblastoma U87Mg cells, this compound induced cell cycle arrest in the G2/M phase. nih.govtandfonline.com This was associated with a reduction in cyclin-dependent kinase 4 (CDK4) and an increase in p53 and the CDK inhibitor p21. nih.govtandfonline.com In melanoma cells (A375 and B16), this compound was found to arrest the cell cycle in the S phase and G0/G1 phase, respectively, by downregulating proteins such as CDK2, Cyclin A, and Cyclin E. frontiersin.orgbohrium.com Studies on breast cancer cells (MCF-7) also indicate that this compound decreases cell viability and induces apoptosis. doaj.org

Cancer Cell LineMechanismKey Molecular TargetsSource
Colorectal (HCT-15, HT-29, etc.)Mitochondrial Apoptosis, Cell Cycle Arrest (Sub-G1, G2/M)↑ BAX, ↓ Bcl-2, ↓ Bcl-xL nih.gov
Glioblastoma (U87Mg)Cell Cycle Arrest (G2/M), Apoptosis↓ CDK4, ↑ p53, ↑ p21 nih.govtandfonline.comtandfonline.com
Melanoma (A375, B16)Cell Cycle Arrest (S, G0/G1), Apoptosis↓ CDK2, ↓ Cyclin A, ↓ Cyclin E frontiersin.orgbohrium.com
Breast (MCF-7)ApoptosisN/A doaj.org

Antitumorigenic Effects in Animal Models

The anticancer potential of this compound has been corroborated in animal studies. In a preclinical model of colon cancer using rats treated with the procarcinogen 1,2-dimethylhydrazine (DMH), supplementation with this compound was found to suppress the formation of colonic polyps and preneoplastic lesions. nih.gov The study demonstrated a dose-dependent reduction in polyp incidence. nih.gov This antitumorigenic effect was linked to a reduction in the immunoreactivity of β-catenin, a proto-oncogene, within the colonic crypts. nih.gov

Impact on Clonogenicity and Multidrug Resistance in Cancer Cells

Beyond its immediate antiproliferative effects, this compound has been shown to affect the long-term survival and treatment resistance of cancer cells. It has been demonstrated to exert an anticlonogenic effect, inhibiting the ability of single cancer cells to grow into a colony, in human colon-derived cells. nih.gov

Furthermore, this compound shows potential in overcoming multidrug resistance, a major obstacle in chemotherapy. Research has indicated that this compound can enhance the sensitivity of drug-resistant colorectal cancer cells to chemotherapeutic agents. nih.gov For instance, a this compound-rich extract was shown to improve the sensitivity of HCT-116/L-OHP cells to oxaliplatin and helped reverse multidrug resistance in HCT-8/Fu cells to drugs like 5-fluorouracil, oxaliplatin, and vincristine. nih.gov

Specific Cancer Research Models (e.g., Colorectal Cancer, Lung Cancer, Glioblastoma, Hepatocarcinoma, Breast Cancer)

The anticancer effects of this compound have been investigated across a range of specific cancer models.

Colorectal Cancer: As detailed previously, this compound has demonstrated significant potential in preventing and managing colorectal cancer by inducing apoptosis, halting the cell cycle, and reducing tumor formation in animal models. nih.govmdpi.com It has been shown to be effective against multiple colorectal cancer cell lines, including DLD-1, HT-29, SW480, HCT-15, SW-620, and Caco-2. nih.gov

Lung Cancer: In human lung cancer A549 cells, this compound has been found to significantly inhibit cell proliferation and migration in a dose-dependent manner. nih.gov Research also suggests it can induce the mitochondrial apoptosis mechanism in lung cancer models. nih.gov

Glioblastoma: this compound has been studied for its effects on glioblastoma, an aggressive brain tumor. nih.govtandfonline.com It has been shown to reduce the viability and growth of U87Mg glioblastoma cells by promoting cell cycle arrest and apoptosis. nih.govtandfonline.comtandfonline.com Notably, it also exhibited a synergistic effect when used in combination with the standard chemotherapy drug temozolomide. nih.govtandfonline.com

Hepatocarcinoma: While direct studies on hepatocarcinoma are less detailed in the provided context, the known anti-inflammatory and antioxidant properties of this compound are relevant, as these processes are often implicated in liver cancer development. mdpi.comnih.gov

Breast Cancer: Research on breast cancer has shown that this compound can reduce the cell viability of triple-negative breast cancer cell lines (BT-20, BT-549, MDA-MB-231, and MDA-MB-436). researchgate.net In MCF-7 breast cancer cells, it was found to have an effective apoptotic activity. doaj.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties. nih.gov In human endothelial cells, it inhibited sprouting, tube formation, and migration. nih.gov Mechanistically, this compound was found to downregulate the mRNA expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov It also inhibited the AKT and ERK signaling pathways, which are critical for angiogenesis. nih.gov In a mouse model, this compound effectively suppressed tumor growth by reducing hemoglobin content, further indicating its ability to inhibit angiogenesis in vivo. nih.gov

Research on Antidiabetic and Metabolic Syndrome Mitigation

This compound has demonstrated considerable potential in managing diabetes and features of metabolic syndrome by influencing glucose and lipid metabolism, enhancing insulin sensitivity, and reducing related complications.

Studies in diabetic rat models have shown that this compound administration can significantly lower blood glucose levels. nih.gov This effect is attributed to its ability to modulate carbohydrate-metabolizing enzymes, decreasing the activity of gluconeogenic enzymes (glucose-6-phosphatase and fructose-1,6-bisphosphatase) and increasing the activities of hexokinase and glucose-6-phosphate dehydrogenase. nih.gov It also appears to modulate glucose metabolism via the glucose transporter GLUT2 in the pancreas. nih.gov

Beyond glycemic control, this compound positively impacts lipid profiles, a key concern in both diabetes and metabolic syndrome. nih.gov It has been shown to reduce total cholesterol, triglycerides, LDL-C, and VLDL-C in both plasma and tissues, while increasing HDL-C levels in diabetic rats. nih.gov In hamsters fed a high-fructose diet, which induces metabolic dysregulation, this compound supplementation effectively mitigated hyperglycemia, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). nih.gov The proposed mechanisms include the modulation of hepatic glucose and lipid metabolic pathways, such as reducing gluconeogenesis and lipogenesis while enhancing fatty acid oxidation. nih.gov Furthermore, this compound has been reported to improve insulin sensitivity and enhance hypothalamic leptin signaling. mdpi.com

EffectModelKey FindingsSource
AntihyperglycemicSTZ-induced diabetic rats↓ Blood glucose, ↓ Gluconeogenic enzymes, ↑ Hexokinase nih.gov
AntihyperlipidemicSTZ-induced diabetic rats↓ Total cholesterol, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C nih.gov
Metabolic Syndrome MitigationHigh-fructose diet-fed hamstersMitigated hyperglycemia, dyslipidemia, and NAFLD nih.gov
Improved Insulin SensitivityMiceEnhanced hypothalamic leptin signaling mdpi.com

Regulation of Blood Glucose Levels

Research indicates that this compound (p-CA) plays a significant role in the regulation of blood glucose levels. In studies involving rodent models of diabetes and metabolic dysregulation, administration of p-CA has been shown to produce a notable antihyperglycemic effect. Oral administration of p-CA to streptozotocin (STZ)-induced diabetic rats resulted in a significant lowering of elevated blood glucose levels. jocpr.comjocpr.com Similarly, in high-fat diet (HFD)-induced diabetic rats, p-CA treatment effectively decreased high blood glucose. nih.gov Further studies on HFD-fed mice also demonstrated that p-CA supplementation led to lower fasting blood glucose levels. nih.gov The compound's potential to manage high blood sugar is also observed in models of excessive fructose intake, where it helps ameliorate hyperglycemia. nih.govresearchgate.net

The mechanisms behind this glycemic control are multifaceted. One proposed action is the inhibition of gluconeogenesis, the process where the liver produces glucose from non-carbohydrate sources. nih.govresearchgate.net Studies on perfused rat livers revealed that p-CA inhibited the conversion of lactate (B86563) and alanine into glucose. nih.gov Another suggested mechanism is the inhibition of the alpha-glucosidase enzyme, which is crucial for converting starch into absorbable glucose in the digestive tract, thereby reducing glucose absorption into the blood. researchgate.net This body of evidence suggests p-CA possesses a potent ability to regulate blood glucose through multiple pathways. jocpr.comjocpr.com

Study Model Key Findings on Blood Glucose Reference
Streptozotocin (STZ)-Induced Diabetic RatsSignificantly lowered blood glucose levels. jocpr.comjocpr.com
High-Fat Diet (HFD)-Induced Diabetic RatsSignificantly decreased elevated blood glucose. nih.gov
High-Fat Diet (HFD)-Fed MiceResulted in lower fasting blood glucose. nih.gov
High-Fructose Diet (HFrD)-Fed HamstersAmeliorated hyperglycemia. nih.govresearchgate.net
Perfused Rat LiverInhibited gluconeogenesis from lactate and alanine. nih.gov

Enhancement of Insulin Sensitivity

This compound has demonstrated a capacity to improve insulin sensitivity, a critical factor in metabolic health. In studies using high-fat diet-induced models of metabolic dysregulation, treatment with p-CA led to improvements in insulin resistance. nih.govnih.gov This is evidenced by a reduction in the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) index in HFD-fed mice treated with p-CA. nih.gov Research has also shown that phytochemicals like p-CA can exert antioxidant effects that are required to improve insulin sensitivity. nih.gov

Modulation of Lipid Metabolism (e.g., Anti-hyperlipidemic effects, LDL oxidation)

This compound exerts significant modulatory effects on lipid metabolism, demonstrating anti-hyperlipidemic properties and the ability to influence cholesterol dynamics. In animal models, p-CA has been shown to reduce total cholesterol (TC) and total triglyceride (TG) concentrations in both serum and the liver. mdpi.com Studies on mice fed a high-fat diet revealed that p-CA treatment decreased white adipose tissue weight, adipocyte size, and plasma lipid levels. nih.gov This was associated with decreased activity of lipogenic enzymes in both adipose tissue and the liver, alongside a significant increase in fecal lipid excretion. nih.gov

At the cellular level, p-CA has been found to inhibit lipid accumulation in macrophages, a key process in the development of atherosclerosis. nih.govnih.gov It achieves this by upregulating genes related to cholesterol efflux, such as ATP binding cassette transporter A1 (ABCA1), liver-X-receptor α (LXRα), and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govkoreascience.kr Concurrently, it decreases the expression of genes involved in lipid accumulation, including the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) and scavenger receptors CD36 and SR-A1. nih.govkoreascience.kr Furthermore, p-CA demonstrates antioxidant activity by preventing the lipid peroxidation of linoleic acid emulsion, a process related to LDL oxidation. banglajol.info It also enhances the expression and activity of hepatic lipases like hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), which are crucial for breaking down stored fats. mdpi.com

Parameter Effect of this compound Mechanism/Associated Finding Reference
Serum/Liver Lipids ↓ Total Cholesterol (TC), ↓ Total Triglycerides (TG)Increased activity of hepatic lipases. mdpi.com
Adipose Tissue ↓ White Adipose Tissue (WAT) weight, ↓ Adipocyte sizeDecreased lipogenic enzyme activity. nih.gov
Lipid Accumulation Inhibited in foam cells.Downregulation of LOX-1, CD36, SR-A1. nih.govkoreascience.kr
Cholesterol Efflux Upregulated.Increased expression of ABCA1, LXRα, PPARγ. nih.govkoreascience.kr
Lipid Peroxidation Inhibited.Scavenging of free radicals. banglajol.info

Effects on Hepatic Glucose Metabolic Enzymes

The metabolic effects of this compound extend to the regulation of key enzymes involved in hepatic glucose metabolism. A primary effect identified in research is the inhibition of gluconeogenesis, the pathway responsible for endogenous glucose production in the liver. nih.govresearchgate.net Studies using perfused rat livers demonstrated that p-CA inhibits the transformation of gluconeogenic precursors like lactate and alanine into glucose. nih.gov

The underlying mechanism for this inhibition appears to be the impairment of pyruvate (B1213749) transport into the mitochondria. nih.gov This action directly inhibits pyruvate carboxylation in intact mitochondria, a critical step in the gluconeogenic pathway. nih.gov However, research has shown that p-CA does not appear to directly inhibit key gluconeogenic enzymes such as Glucose 6-phosphatase and fructose 1,6-bisphosphatase. nih.gov This suggests that its primary effect on hepatic glucose production is at the level of substrate transport into the mitochondria rather than direct enzymatic inhibition. In studies on high-fructose diet-fed hamsters, the effects of p-CA were examined in the context of genes for gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). researchgate.net

Prevention of Obesity and Metabolic Dysregulation

The protective effects of p-CA against metabolic dysfunction are comprehensive. It has been shown to guard against adiposity, non-alcoholic fatty liver disease (NAFLD), inflammation, and insulin resistance in mice on a high-fat diet. nih.govnih.gov Research also indicates that p-CA can decline adipogenesis, the process of forming new fat cells, by minimizing the expression of primary transcription factors involved in this process. researchgate.net These findings highlight the potential of p-CA to counteract the negative metabolic consequences of unhealthy diets and prevent the development of obesity-related disorders. nih.govnih.gov

Activation of Brown Adipose Tissue (BAT) Thermogenesis

Studies in both diet-induced and genetically obese mice have shown that p-CA prevents metabolic syndromes by activating BAT. nih.govresearchgate.net This activation is closely linked to the upregulation of uncoupling protein 1 (UCP1), a key protein in BAT mitochondria that uncouples cellular respiration from ATP synthesis to produce heat. nih.govnih.gov The upregulation of UCP1 leads to an accelerated burning of fatty acids and glucose, thereby increasing energy expenditure and thermogenesis. nih.gov This targeted activation of BAT presents a promising strategy for combating metabolic disorders, and p-CA has been identified as a phytochemical capable of stimulating this process. nih.gov

Role of mTORC1-RPS6 and AMPK Pathways in Metabolic Regulation

The metabolic benefits of this compound are mediated through its interaction with key cellular energy-sensing pathways, namely the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1) pathways. nih.govnih.gov These two pathways are master regulators of cell metabolism and energy balance. nih.govresearchgate.net

The activation of BAT thermogenesis by p-CA has been shown to be mediated by the mTORC1-RPS6 pathway. nih.gov This finding establishes a direct link between this signaling cascade and the ability of p-CA to prevent obesity. nih.gov

Simultaneously, p-CA modulates the AMPK pathway, which plays a crucial role in glucose and lipid metabolism. nih.gov In skeletal muscle cells, p-CA increases the phosphorylation and activation of AMPK. nih.gov Activated AMPK, in turn, phosphorylates acetyl-CoA carboxylase (ACC), which promotes the β-oxidation of fatty acids, and enhances glucose uptake. nih.gov Interestingly, p-CA exhibits differential effects on AMPK, promoting its activation in peripheral tissues like the liver and skeletal muscle while showing an inhibitory effect on hypothalamic AMPK activity. nih.govmdpi.com This tissue-specific regulation allows p-CA to improve whole-body glucose homeostasis and enhance leptin signaling in the brain. nih.govmdpi.com The modulation of both the mTORC1 and AMPK pathways underscores the multi-targeted mechanism through which p-CA exerts its beneficial metabolic effects. nih.govnih.gov

Research on Neuroprotective Effects

Emerging research has highlighted the significant neuroprotective potential of this compound, a phenolic compound found in various plants. Studies have investigated its effects on mitigating neurotoxicity, improving cognitive functions, and modulating key cellular pathways involved in neuronal survival and inflammation.

Mitigation of Neurotoxicity (e.g., Amyloid-beta, Scopolamine, 5-S-cysteinyldopamine-induced)

Scientific investigations have demonstrated that this compound can counteract the neurotoxic effects induced by several agents. It has shown protective capabilities against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Research indicates that this compound attenuates the toxic effects of Aβ, suggesting a potential therapeutic application in neurodegenerative conditions. nih.govlatrobe.edu.au

Furthermore, this compound has been found to recover learning and memory impairments induced by scopolamine, a substance known to cause cognitive deficits. researchgate.netbohrium.com Studies in animal models have shown that it can reverse the amnesic effects of scopolamine, pointing to its role in protecting against cholinergic system dysfunction. bohrium.com

In addition to these findings, research has also highlighted the potent inhibitory effect of this compound against neurotoxicity induced by 5-S-cysteinyldopamine. researchgate.net This substance is a neurotoxin implicated in the progressive loss of dopaminergic neurons characteristic of Parkinson's disease. researchgate.net The protective action of this compound in this context underscores its potential as a neuroprotective agent across different models of neuronal damage. researchgate.net

Improvement of Cognitive Impairment and Memory Deficit

This compound has been shown to ameliorate cognitive impairment and memory deficits in various preclinical models. wikipedia.org In studies involving corticosterone-induced chronic depressive mouse models, treatment with this compound was found to alleviate memory impairment. frontiersin.orgconsensus.appnih.gov This suggests that its neuroprotective effects extend to cognitive functions affected by stress-related conditions.

Moreover, in a D-galactose-induced neurotoxicity model, which mimics brain aging, this compound treatment led to an improvement in cognitive deficits as observed in behavioral tests like the Morris water maze and Y-maze. nih.gov The compound also demonstrated an ability to inhibit acetylcholinesterase (AChE) activity in the brain, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory. nih.gov

Research on scopolamine-induced memory impairment further supports the cognitive-enhancing effects of this compound. researchgate.netbohrium.com It has been observed to improve both avoidance memory and the long-term retention of spatial memory in behavioral tests. bohrium.com These findings suggest that this compound may have therapeutic value in improving memory, particularly in cases of age-related cognitive decline. researchgate.net

Role in Depression-like Behavior

Studies have investigated the potential of this compound in mitigating depression-like behaviors. In a corticosterone-induced chronic depressive mouse model, administration of this compound was shown to alleviate depression-related behaviors. frontiersin.orgconsensus.appnih.gov For instance, treated mice showed a significant increase in sucrose preference, a measure of anhedonia, compared to the untreated corticosterone-injected animals. frontiersin.org

Furthermore, research using a lipopolysaccharide (LPS)-induced model of depression in rats demonstrated that this compound improved despair-related behaviors in tests such as the forced swim test and tail suspension test. It also enhanced motivational behaviors, which are often reduced in depressive states. These findings suggest that this compound possesses antidepressant-like properties.

The underlying mechanisms for these effects are thought to be linked to the compound's anti-inflammatory properties within the brain. frontiersin.orgnih.gov

Interactions with Blood-Brain Barrier (BBB) Permeability

The ability of a neuroprotective compound to cross the blood-brain barrier (BBB) is crucial for its efficacy within the central nervous system. Research suggests that this compound may be capable of crossing the BBB. wikipedia.org Some studies have utilized the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) to assess the in vitro permeability of various natural compounds, including phenolic acids like this compound.

In the context of hypoxic conditions, which can compromise BBB integrity and lead to cerebral edema, prophylactic administration of this compound in mice was found to significantly reduce BBB permeability and brain water content. The study indicated that this compound helps maintain the integrity of the BBB, in part by increasing the levels of the tight junction protein occludin. This suggests that this compound not only potentially crosses the BBB but may also play a role in preserving its structural and functional integrity under pathological conditions. wikipedia.org

Modulation of Neuroinflammation (e.g., AGE-RAGE signaling)

This compound has demonstrated a significant ability to modulate neuroinflammatory processes. A key mechanism implicated in its anti-inflammatory action is the inhibition of the advanced glycation end product (AGE) and its receptor (RAGE) signaling pathway. frontiersin.orgconsensus.appnih.gov In a corticosterone-induced depression model, this compound treatment was shown to inactivate the AGE-RAGE signaling pathway in the hippocampus. frontiersin.orgnih.gov This inactivation was accompanied by a decrease in the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov The interaction between AGEs and RAGE is known to trigger inflammatory cascades, and by disrupting this pathway, this compound can mitigate neuroinflammation.

Furthermore, in a model of D-galactose-induced neurotoxicity, this compound treatment significantly lowered the levels of the inflammatory marker nuclear factor kappa B (NF-κB). nih.gov NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, this compound can effectively suppress the inflammatory response in the brain. nih.gov

Studies on amyloid-beta-induced toxicity in PC12 cells have also shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov This effect was linked to the blockade of NF-κB activation. nih.gov

Activation of ERK, Akt, mTOR, and CREB Pathways in Neuronal Cells

Research has elucidated the role of this compound in activating several key signaling pathways that are crucial for neuronal survival and function.

In studies on corticosterone-induced neurotoxicity in SH-SY5Y cells and primary rat cortical neurons, this compound treatment was found to substantially increase the phosphorylation of both extracellular signal-regulated kinase (ERK) and cAMP-response element-binding protein (CREB). The ERK pathway is vital for regulating neuronal plasticity and survival, while CREB is a transcription factor that plays a key role in neuronal regulation and neurogenesis.

Furthermore, in an in vivo and in vitro model of Alzheimer's disease using Aβ₂₅₋₃₅, this compound was shown to regulate glucose metabolism disruption through the activation of the PI3K/Akt/Glut1 signaling pathway. nih.gov The PI3K/Akt pathway is a major intracellular signaling cascade that promotes cell survival and growth. While some studies suggest this compound may inhibit the Akt signal in certain contexts, its activation in this neuroprotective model is significant. nih.gov The mammalian target of rapamycin (mTOR) is a downstream effector of the Akt pathway, and its activation is involved in regulating protein synthesis and cell growth. The modulation of this pathway by this compound contributes to its neuroprotective effects. nih.gov

The table below summarizes the key signaling pathways modulated by this compound and their primary functions in neuronal cells.

Signaling PathwayPrimary Function in Neuronal CellsEffect of this compound
ERK (Extracellular signal-regulated kinase) Regulates neuronal plasticity and survival.Activation/Phosphorylation
Akt (Protein Kinase B) Promotes cell survival and growth.Activation/Phosphorylation
mTOR (mammalian Target of Rapamycin) Downstream of Akt; regulates protein synthesis and cell growth.Modulated via Akt activation
CREB (cAMP-response element-binding protein) Regulates gene transcription involved in neuronal plasticity and neurogenesis.Activation/Phosphorylation

Research on Cardioprotective Effects

This compound has been the subject of various studies investigating its potential to protect the heart from injury and dysfunction. Research has focused on its ability to counteract the harmful effects of cardiotoxic substances and to modulate biological markers associated with cardiovascular disease. These investigations highlight the compound's antioxidant, anti-inflammatory, and anti-apoptotic properties as key mechanisms behind its cardioprotective potential.

Protection Against Cardiotoxicity

The protective effects of this compound have been observed in models of cardiotoxicity induced by substances such as doxorubicin and isoproterenol. Doxorubicin, an effective anticancer drug, is known for its dose-dependent cardiotoxicity. semanticscholar.org Studies have shown that this compound can mitigate this toxicity. In H9c2 cardiomyoblast cell lines, pre-treatment and co-administration of this compound with doxorubicin led to a significant reduction in doxorubicin-induced cytotoxicity, with cell viability being retained at 86% and 84%, respectively. researchgate.net It also attenuated doxorubicin-induced increases in reactive oxygen species (ROS), and improved mitochondrial membrane potential and intracellular calcium levels. semanticscholar.orgresearchgate.net In animal models, this compound pre-treatment in rats receiving doxorubicin significantly reduced serum levels of cardiac injury markers like lactic dehydrogenase (LDH) and creatine phosphokinase (CPK). nih.gov It also ameliorated the cardiac content of glutathione (GSH) and the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT), while decreasing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Similarly, research has demonstrated the protective role of this compound against cardiotoxicity induced by isoproterenol, a substance known to cause myocardial infarction in animal models. nih.govnih.gov Pre-treatment with this compound in rats prior to isoproterenol administration prevented significant changes in heart rate and levels of serum cardiac troponin-T. nih.gov The compound's anti-tachycardial, anti-inflammatory, and anti-apoptotic properties are thought to be the mechanisms for these protective effects. nih.govnih.gov It has been shown to inhibit oxidative stress, reduce myocardial infarct size, and prevent lysosomal dysfunction in the heart tissue of isoproterenol-induced myocardial infarcted rats. nih.gov

Modulation of Cardiovascular Disease Markers

This compound has been shown to favorably modulate a range of biomarkers associated with cardiovascular disease. In studies involving isoproterenol-induced myocardial infarction in rats, pre-treatment with this compound prevented elevations in serum and heart levels of cholesterol, triglycerides, and free fatty acids. nih.gov It also counteracted the isoproterenol-induced increase in low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) cholesterol, and the decrease in high-density lipoprotein (HDL) cholesterol. nih.gov

The compound's influence extends to inflammatory markers as well. In the same experimental model, this compound administration was associated with a reduction in serum and plasma inflammatory markers and heart proinflammatory cytokines that were elevated by isoproterenol. nih.gov Furthermore, in a model of myocardial ischemia/reperfusion injury, this compound treatment was found to decrease M1 macrophage markers such as TNF-α, IL-6, iNOS, and CCL2, while increasing M2 macrophage markers like IL-10 and CD206, suggesting a modulation of the inflammatory response in the heart. nih.govnih.gov This modulation of macrophage polarization is thought to be mediated by promoting the expression of indoleamine 2, 3-dioxygenase (IDO). nih.gov

The table below summarizes the observed effects of this compound on key cardiovascular disease markers in preclinical studies.

CategoryMarkerEffect of this compoundModel System
Cardiac Injury Markers Lactic dehydrogenase (LDH)DecreaseDoxorubicin-induced cardiotoxicity in rats
Creatine phosphokinase (CPK)DecreaseDoxorubicin-induced cardiotoxicity in rats
Cardiac troponin-TDecreaseIsoproterenol-induced myocardial infarction in rats
Lipid Profile CholesterolDecreaseIsoproterenol-induced myocardial infarction in rats
TriglyceridesDecreaseIsoproterenol-induced myocardial infarction in rats
Free fatty acidsDecreaseIsoproterenol-induced myocardial infarction in rats
LDL and VLDL cholesterolDecreaseIsoproterenol-induced myocardial infarction in rats
HDL cholesterolIncreaseIsoproterenol-induced myocardial infarction in rats
Oxidative Stress Markers Malondialdehyde (MDA)DecreaseDoxorubicin-induced cardiotoxicity in rats
Glutathione (GSH)IncreaseDoxorubicin-induced cardiotoxicity in rats
Superoxide dismutase (SOD)IncreaseDoxorubicin-induced cardiotoxicity in rats
Catalase (CAT)IncreaseDoxorubicin-induced cardiotoxicity in rats
Inflammatory Markers Pro-inflammatory cytokines (e.g., TNF-α, IL-1β)DecreaseCadmium chloride-induced renal toxicity in rats
M1 Macrophage Markers (TNF-α, IL-6, iNOS)DecreaseMyocardial ischemia/reperfusion in mice
M2 Macrophage Markers (IL-10, CD206)IncreaseMyocardial ischemia/reperfusion in mice

Research on Renoprotective/Nephroprotective Effects

This compound has demonstrated potential protective effects on the kidneys in various experimental models. Its antioxidant and anti-inflammatory properties appear to play a significant role in mitigating renal damage induced by toxins and pathological processes like fibrosis.

Mitigation of Renal Toxicity (e.g., Cadmium-induced)

Cadmium is a heavy metal known to cause significant renal toxicity. nih.gov Research has shown that this compound can offer protection against cadmium-induced nephrotoxicity. nih.govtandfonline.com In studies on rats exposed to cadmium chloride, administration of this compound led to a significant modulation of biochemical and immunological changes. nih.gov It helped to normalize the levels of kidney functional markers such as urea, uric acid, and creatinine in both serum and urine. nih.govtandfonline.com

The protective mechanism of this compound in this context is linked to its ability to counteract oxidative stress. Cadmium exposure typically leads to an increase in lipid peroxidation and a decrease in the antioxidant status in the kidneys. nih.gov Treatment with this compound was found to decrease the levels of lipid peroxidation and increase the levels of antioxidants. nih.gov Furthermore, it modulated the activities of membrane-bound ATPases, mitochondrial tricarboxylic acid (TCA) cycle enzymes, and electron transport chain enzymes, which were all adversely affected by cadmium. nih.gov The compound also appeared to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β that are elevated during cadmium-induced renal damage. nih.gov Histopathological evidence has supported these biochemical findings, showing that this compound administration protects against the tubular damage characteristic of cadmium nephrotoxicity. tandfonline.com

Alleviation of Renal Fibrosis

Renal fibrosis is a common pathway for various chronic kidney diseases, leading to the progressive loss of kidney function. Recent studies have highlighted the potential of this compound in alleviating this condition. In a mouse model of obstructive nephropathy, a condition that leads to renal fibrosis, levels of this compound were found to be significantly reduced in the fibrotic renal tissues. nih.gov

Administration of exogenous this compound in this model restored renal function and alleviated tissue damage. nih.gov It was observed to inhibit G2/M cell cycle arrest and the epithelial-mesenchymal transition (EMT) in tubular epithelial cells, both of which are processes implicated in the development of fibrosis. nih.gov The anti-fibrotic effect of this compound is also linked to its influence on macrophage activity.

Inhibition of M2 Macrophage Infiltration and Cellular Communication in Kidney

The progression of renal fibrosis is closely associated with the infiltration and activity of different macrophage subtypes. While M1 macrophages are typically involved in the initial inflammatory response, M2 macrophages are implicated in the later stages of tissue repair and fibrosis. plos.org Research indicates that this compound can modulate the macrophage population in the context of renal fibrosis. nih.gov

Using advanced techniques like cytometry by time of flight (CyTOF) and single-cell RNA sequencing (scRNA-seq), studies have revealed that this compound treatment decreases the proliferation, intercellular communication, and differentiation of M2 macrophages in fibrotic kidney tissues. nih.gov This targeted action on M2 macrophages appears to suppress their contribution to the progression of fibrosis. By disrupting the interaction between M2 macrophages and tubular epithelial cells, this compound exerts its renoprotective effects and attenuates the fibrotic process. nih.gov

The following table summarizes the renoprotective effects of this compound observed in preclinical research.

CategoryFindingEffect of this compoundModel System
Renal Toxicity Mitigation of Cadmium-induced nephrotoxicityNormalization of renal function markers (urea, uric acid, creatinine)Cadmium chloride-induced renal toxicity in rats
Decrease in lipid peroxidationCadmium chloride-induced renal toxicity in rats
Increase in antioxidant statusCadmium chloride-induced renal toxicity in rats
Reduction of pro-inflammatory cytokines (TNF-α, IL-1β)Cadmium chloride-induced renal toxicity in rats
Renal Fibrosis Alleviation of tissue damageRestoration of renal functionUnilateral ureteral obstruction in mice
Inhibition of G2/M cell cycle arrest and EMT in tubular epithelial cellsUnilateral ureteral obstruction in mice
Macrophage Infiltration Modulation of macrophage activityDecrease in M2 macrophage proliferation and differentiationUnilateral ureteral obstruction in mice
Disruption of communication between M2 macrophages and tubular epithelial cellsUnilateral ureteral obstruction in mice

Research on Antimicrobial Activities

This compound has demonstrated a broad spectrum of antimicrobial activities, positioning it as a compound of interest in the development of novel antimicrobial agents. Research has explored its efficacy against various pathogenic microorganisms, including bacteria, fungi, and viruses, and has delved into its mechanisms of action, such as the disruption of microbial membranes and interference with biofilm formation.

The antibacterial action of this compound is multifaceted, involving dual damage mechanisms that ultimately lead to bacterial cell death sci-hub.sebohrium.comresearchgate.net. Studies have shown that it can effectively inhibit the growth of a range of bacterial pathogens sci-hub.sebohrium.comresearchgate.net. One of the primary mechanisms is the disruption of the bacterial cell membrane. This compound significantly increases the permeability of both the outer and plasma membranes, which results in a loss of the membrane's barrier function sci-hub.sebohrium.comresearchgate.net. This increased permeability leads to the leakage of essential intracellular components, a finding supported by electron microscopy observations sci-hub.sebohrium.comresearchgate.net.

Table 1: Antibacterial Mechanisms of this compound

MechanismDescriptionSupporting Evidence
Membrane Permeability AlterationIncreases the permeability of both outer and plasma membranes, leading to the loss of barrier function and leakage of cytoplasmic contents.Electron micrographs showing leakage of cellular cytoplasmic contents. sci-hub.sebohrium.comresearchgate.net
DNA BindingBinds to the phosphate anion and intercalates the groove in the DNA double helix, which can affect replication, transcription, and expression. sci-hub.sebohrium.comresearchgate.netAgarose gel retardation and fluorescence spectroscopy assays. nih.gov

Research has also highlighted the antifungal and antiviral potential of this compound. In terms of its antifungal activity, studies have shown its efficacy against various Candida species, including those resistant to conventional antifungal drugs like fluconazole nih.gov. The interaction of phenolic compounds like this compound with the fungal cell membrane is believed to be a significant factor in inhibiting microbial functions nih.gov. However, the minimum inhibitory concentrations (MICs) can vary, with one study showing this compound having higher MICs compared to other phenolic compounds against Candida species nih.gov.

In the realm of antiviral research, constituents of Brazilian propolis, including this compound, have been investigated for their activity against human rhinoviruses (HRVs), which are a common cause of the cold tandfonline.com. Studies suggest that this compound can inhibit HRV infection, particularly when introduced in the early stages following virus inoculation tandfonline.com. The proposed mechanism involves blocking or reducing the entry of the virus into host cells, thereby protecting them from viral destruction and reducing viral replication tandfonline.com.

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often leading to increased resistance to antimicrobial agents. This compound and its derivatives have been investigated for their ability to inhibit biofilm formation. Research indicates that these compounds can interfere with this process in a variety of pathogens mdpi.com. A derivative of this compound, 4-chlorobenzyl p-coumarate, has been shown to reduce bacterial biofilm, penetrate the extracellular matrix, and disrupt the biofilm's architecture nih.gov. Furthermore, this compound has been found to inhibit quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation tandfonline.com. By disrupting these signaling pathways, this compound can diminish the virulence of harmful bacteria tandfonline.com.

Research on Antimelanogenic Effects

This compound has garnered significant attention in the field of dermatology and cosmetology for its potential to inhibit melanin synthesis, a process known as melanogenesis mdpi.comnih.govsemanticscholar.orgknu.ac.kr. Hyperpigmentation disorders are often a result of excessive melanin production. The structural similarity of this compound to L-tyrosine, a key substrate in the melanin biosynthetic pathway, forms the basis of its antimelanogenic activity encyclopedia.pubmdpi.comnih.gov.

Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the oxidation of L-tyrosine and L-DOPA mdpi.comnih.gov. This compound acts as a competitive inhibitor of tyrosinase semanticscholar.orgknu.ac.kringentaconnect.com. Due to its structural resemblance to L-tyrosine, it competes for the active sites on the tyrosinase enzyme encyclopedia.pubmdpi.com. This competitive inhibition is more potent when L-tyrosine is the substrate, as opposed to L-DOPA encyclopedia.pubmdpi.comingentaconnect.com. Research has shown that this compound is a more potent inhibitor of human tyrosinase compared to other well-known inhibitors like arbutin and kojic acid mdpi.comsemanticscholar.orgknu.ac.kr. Some studies also suggest that certain derivatives, such as this compound ethyl ester, can act as noncompetitive inhibitors, inducing a conformational change in the enzyme's catalytic region nih.govmdpi.com.

Table 2: Tyrosinase Inhibition by this compound and its Derivatives

CompoundInhibition MechanismKey Findings
This compoundCompetitiveStructurally similar to L-tyrosine, competing for the active site of tyrosinase. encyclopedia.pubmdpi.comsemanticscholar.orgknu.ac.kringentaconnect.com More potent against human tyrosinase than arbutin and kojic acid. mdpi.comsemanticscholar.orgknu.ac.kr
This compound Ethyl EsterNoncompetitiveInduces a conformational change in the catalytic region of tyrosinase. nih.govmdpi.com

Beyond its direct effects on tyrosinase activity, this compound has been shown to inhibit melanin synthesis within cells. Studies on B16F10 murine melanoma cells have demonstrated that this compound can inhibit cellular melanogenesis, particularly when stimulated by alpha-melanocyte stimulating hormone (α-MSH) mdpi.comnih.govresearchgate.netresearchgate.net. It appears to prevent the synthesis of new melanin rather than reducing pre-existing melanin levels mdpi.com. The antimelanogenic effects have also been confirmed in human epidermal melanocytes and three-dimensional human skin models mdpi.comnih.govsemanticscholar.orgknu.ac.kr. In addition to inhibiting the catalytic activity of tyrosinase, this compound can also attenuate the α-MSH-dependent increase in tyrosinase protein levels, suggesting an effect on tyrosinase gene expression mdpi.comnih.govnih.govresearchgate.net.

Attenuation of UV-induced Inflammatory Responses and Pigmentation

This compound has demonstrated significant potential in mitigating the adverse effects of ultraviolet (UV) radiation on the skin, including inflammatory responses and hyperpigmentation. nih.govnih.gov Its protective mechanisms are multifaceted, involving direct UV absorption, antioxidant activities, and modulation of cellular signaling pathways. nih.govencyclopedia.pubresearchgate.net

Research has shown that this compound can effectively reduce UV-induced erythema (redness) and subsequent pigmentation. nih.govnih.gov In a human study, a cream containing this compound, when applied before UV irradiation, decreased the formation of erythema by 77% compared to untreated skin. nih.gov When applied after UV exposure, it also showed a significant depigmenting effect over a 70-day period. nih.gov This suggests that this compound can be beneficial both before and after sun exposure to lessen skin inflammation and maintain a lighter skin tone. nih.govencyclopedia.pub

The antimelanogenic (anti-pigmentation) effects of this compound are attributed to several actions:

UV Absorption: It can directly absorb UV radiation, preventing it from damaging skin cells. nih.govresearchgate.net

Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway. nih.govencyclopedia.pub Its chemical structure is similar to L-tyrosine, the substrate for tyrosinase. nih.govresearchgate.net

Inhibition of Tyrosinase Gene Expression: It can inhibit the signaling pathways that lead to the increased expression of the tyrosinase gene. nih.govencyclopedia.pubresearchgate.net

Furthermore, this compound has been observed to protect skin cells from UV-induced damage. In vitro studies have shown that it can lower the levels of stratifin released from UV-exposed epidermal keratinocytes. nih.govencyclopedia.pub Stratifin stimulates the expression of matrix metalloproteinase 1 (MMP-1) in dermal fibroblasts, an enzyme that degrades collagen and contributes to wrinkle formation. nih.govencyclopedia.pub

Table 1: Research Highlights on the Attenuation of UV-induced Inflammatory Responses and Pigmentation by p-Coumaric Acid

Research Finding Model System Key Outcomes
Reduction of UV-induced erythema and pigmentation Human volunteers Pre-application of p-coumaric acid cream significantly reduced erythema formation. Long-term application showed a depigmenting effect. nih.gov
Inhibition of melanin synthesis Murine melanoma cells, human epidermal melanocytes, and 3D human skin models p-Coumaric acid effectively inhibited melanin production. nih.govencyclopedia.pub
Protection against UV-induced cell death Human epidermal melanocytes Pre-treatment with p-coumaric acid significantly reduced UV-induced cell death. nih.gov
Reduction of stratifin release In vitro (epidermal keratinocytes) p-Coumaric acid lowered the release of stratifin, which is involved in collagen degradation. nih.govencyclopedia.pub

Research on Gastroprotective and Anti-ulcer Effects

This compound has been investigated for its potential protective effects on the gastric mucosa and its ability to counteract the formation of ulcers. Studies have indicated that its antioxidant and anti-inflammatory properties play a crucial role in these gastroprotective effects. researchgate.netdergipark.org.tracibadem.edu.tr

In an animal model of ethanol-induced gastric ulcers, treatment with this compound markedly improved gastric injury. researchgate.netdergipark.org.tracibadem.edu.tr The protective mechanism was associated with a decrease in myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and inflammation, and a reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. researchgate.netdergipark.org.tr Concurrently, this compound treatment led to an increase in glutathione (GSH) levels, a key intracellular antioxidant. researchgate.netdergipark.org.tr These findings suggest that this compound ameliorates gastric mucosal injury by preventing GSH depletion and reducing neutrophil accumulation. researchgate.netdergipark.org.tr

Further research on acetic acid-induced gastric ulcers in rats demonstrated that oral administration of this compound for seven days significantly reduced the ulcer area by 44.6%. researchgate.netnih.gov This healing effect was associated with an increase in the levels of mucin and reduced glutathione, a decrease in lipid hydroperoxides, and enhanced activities of the antioxidant enzymes superoxide dismutase and catalase in the gastric tissue. nih.gov

Additionally, this compound has shown in vitro inhibitory activity against Helicobacter pylori, a bacterium strongly associated with the development of gastritis and peptic ulcers. nih.govkoreascience.kr Phenolic fractions from mango ginger, which include this compound, have been found to inhibit the growth of H. pylori. nih.gov Studies on compounds isolated from Pinus koraiensis leaves also identified this compound as having antimicrobial activity against this bacterium. koreascience.kr

Table 2: Research Highlights on the Gastroprotective and Anti-ulcer Effects of p-Coumaric Acid

Research Finding Model System Key Outcomes
Amelioration of ethanol-induced gastric ulcers Rat model Reduced gastric injury, decreased MPO activity and MDA levels, and increased GSH levels. researchgate.netdergipark.org.tr
Healing of acetic acid-induced gastric ulcers Rat model Decreased ulcer area, increased mucin and reduced glutathione levels, and enhanced antioxidant enzyme activities. nih.gov
Inhibition of Helicobacter pylori growth In vitro Demonstrated antimicrobial activity against H. pylori. nih.govkoreascience.kr
Stimulation of fibroblast cell proliferation In vitro (mouse fibroblast cells) Promoted the restructuring of the cell monolayer, indicating a healing property. nih.gov

Research on Anti-arthritic Effects

This compound has demonstrated significant anti-arthritic potential in preclinical studies, primarily attributed to its anti-inflammatory and immunomodulatory properties. nih.govnih.govbohrium.comnih.gov Research in animal models of arthritis has shown that this compound can alleviate the clinical signs of the disease and modulate the underlying pathological processes.

In a rat model of adjuvant-induced arthritis, administration of this compound led to a significant reduction in paw thickness and an increase in body weight, which is typically reduced in arthritic rats. nih.gov The treatment also reverted altered biochemical parameters, such as the levels of lysosomal enzymes and tissue marker enzymes, to near-normal levels. nih.gov Histopathological examination of the ankle joints revealed a reduction in leukocyte infiltration, confirming the anti-inflammatory effect of this compound. nih.gov

Further investigations into the mechanisms of action have shown that this compound can suppress the expression of pro-inflammatory cytokines, which are key mediators in the pathogenesis of rheumatoid arthritis. bohrium.comnih.govresearchgate.net In collagen-induced arthritis in rats, this compound treatment decreased the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). bohrium.comnih.gov It also suppressed inflammatory cell infiltration in the joints. bohrium.comnih.gov

Moreover, this compound has been found to curtail cartilage and bone erosion in arthritic models. researchgate.netnih.gov It achieves this by reducing the expression of osteoclastogenic factors like RANKL and TRAP, as well as pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17. researchgate.net It also inhibits inflammatory enzymes like iNOS and COX-2 and downregulates the expression of key transcription factors involved in inflammation and bone resorption, including NF-κB-p65, NFATc-1, and c-Fos. researchgate.net

Table 3: Research Highlights on the Anti-arthritic Effects of p-Coumaric Acid

Research Finding Model System Key Outcomes
Amelioration of adjuvant-induced arthritis Rat model Reduced paw thickness, restored body weight, and decreased leukocyte infiltration in joints. nih.gov
Suppression of pro-inflammatory cytokines Collagen-induced arthritis rat model Decreased serum levels of TNF-α and IL-6. bohrium.comnih.gov
Inhibition of cartilage and bone erosion Adjuvant-induced arthritis rat model Reduced expression of RANKL, TRAP, and pro-inflammatory cytokines; inhibited inflammatory enzymes. researchgate.net
Modulation of inflammatory signaling pathways Adjuvant-induced arthritis rat model Alleviated the expression of transcription factors NF-κB-p65, NFATc-1, and c-Fos, and MAP kinases JNK and ERK1/2. researchgate.net

Research on Immunomodulatory Effects

This compound has been shown to possess immunomodulatory properties, suggesting its potential as a therapeutic agent in conditions involving a dysregulated immune response, such as autoimmune inflammatory diseases. nih.govproquest.com Its effects appear to be multifaceted, influencing both cell-mediated and humoral immunity.

In a study evaluating its immunomodulatory and anti-inflammatory properties in rats, this compound was found to have an immunosuppressive effect on cell-mediated immune responses. nih.govproquest.com It significantly reduced the delayed-type hypersensitivity reaction, a measure of cell-mediated immunity. nih.gov Furthermore, it decreased the macrophage phagocytic index, indicating a suppression of macrophage activity. nih.govproquest.com

Conversely, the same study observed an increase in serum immunoglobulin levels in rats treated with this compound, suggesting a potential stimulatory effect on humoral immunity in the absence of an autoimmune disorder. nih.govproquest.com This highlights the compound's ability to modulate different arms of the immune system.

In the context of autoimmune inflammation, such as in a model of adjuvant-induced arthritis, this compound demonstrated a significant anti-inflammatory effect by reducing the expression of the inflammatory mediator TNF-α and the levels of circulating immune complexes. nih.govproquest.comresearchgate.net The suppression of these factors is crucial in mitigating the pathology of autoimmune diseases like rheumatoid arthritis. nih.gov

The collective evidence suggests that this compound could be a potential candidate for development as an immunosuppressive agent for treating autoimmune inflammatory conditions. nih.govproquest.com

Table 4: Research Highlights on the Immunomodulatory Effects of p-Coumaric Acid

Research Finding Model System Key Outcomes
Suppression of cell-mediated immunity Rat model Reduced delayed-type hypersensitivity reaction and macrophage phagocytic index. nih.govproquest.com
Modulation of humoral immunity Rat model Increased serum immunoglobulin levels in control rats. nih.govproquest.com
Anti-inflammatory effects in autoimmune model Adjuvant-induced arthritic rats Decreased expression of TNF-α and levels of circulating immune complexes. nih.govproquest.com
Inhibition of inflammatory cytokine production In vitro (macrophage cells) Inhibited the expression of iNOS, COX-2, IL-1β, and TNF-α by blocking NF-κB and MAPK signaling pathways. researchgate.net

Research on Reproductive System Health (e.g., Erectile Dysfunction)

Emerging research indicates that this compound may have beneficial effects on the male reproductive system, particularly in mitigating oxidative stress-induced damage and potentially improving erectile function. mdpi.comresearchgate.net Its antioxidant properties are central to these protective effects.

Studies in animal models have shown that this compound can counteract reproductive toxicity induced by substances like ethanol. mdpi.comresearchgate.netnih.gov In rats exposed to ethanol, which is known to cause abnormal sperm characteristics and reduced antioxidant levels, treatment with this compound showed protective effects on sperm parameters and reduced apoptosis in the testes. nih.gov It also helped in restoring male fertility by reducing testicular dysfunction. mdpi.comresearchgate.net

In the context of erectile dysfunction (ED), this compound has been found to inhibit enzymes associated with this condition. mdpi.comresearchgate.net An in vivo study in a rat model suggested that it can reduce the activity of erectogenic enzymes such as arginase and phosphodiesterase-5 (PDE-5). mdpi.comresearchgate.net By inhibiting these enzymes, this compound may help to improve erectile function. The same study also noted an improvement in the level of non-protein thiols, which are antioxidants, in the penile tissue. mdpi.com

Furthermore, a recent study investigated the protective effects of this compound against bisphenol A (BPA)-induced testicular toxicity in male rats. The findings revealed that this compound had dose-dependent cytoprotective, antioxidant, and anti-inflammatory effects, which helped to ameliorate the decline in sperm quality caused by BPA. nih.gov It also corrected the disturbance in male reproductive hormone levels and restored testosterone biosynthetic capacity. nih.gov

Table 5: Research Highlights on the Effects of p-Coumaric Acid on Reproductive System Health

Research Finding Model System Key Outcomes
Mitigation of ethanol-induced reproductive toxicity Rat model Showed protective effects on sperm parameters and reduced testicular apoptosis. nih.gov
Inhibition of erectogenic enzymes Rat model Reduced the activity of arginase and PDE-5 in penile tissue. mdpi.comresearchgate.net
Protection against BPA-induced testicular toxicity Rat model Ameliorated the decline in sperm quality, restored reproductive hormone levels, and exhibited antioxidant and anti-inflammatory effects. nih.gov
Restoration of male fertility Rat model Reduced testicular dysfunction induced by ethanol. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies

Influence of Chemical Modifications on Biological Activity

Chemical modifications to the p-coumaric acid scaffold, including the phenolic hydroxyl group, the carboxylic acid group, and the aromatic ring, have been shown to significantly modulate its biological activity. Research has demonstrated that creating derivatives, such as amides and esters, can enhance the therapeutic potential of the parent compound. researchgate.netbenthamscience.com

For instance, a series of synthesized this compound amide derivatives were evaluated for their antimicrobial and antioxidant properties. researchgate.net Certain amide conjugates showed more effective antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa than the parent compound. researchgate.net Similarly, modifications like methylation of the phenolic hydroxyl group can improve antimicrobial activity by increasing the molecule's lipophilicity, which enhances its ability to penetrate microbial cell membranes. pjmhsonline.com In the context of anticancer activity, various derivatives have been synthesized that show promising results. One study found that specific ester derivatives exhibited significant anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The introduction of different substituents on the this compound structure has led to compounds with improved efficacy against various bacterial and fungal strains. researchgate.net

These findings underscore the potential of chemical modification as a strategy to develop more potent this compound-based therapeutic agents. The versatility of its structure allows for the creation of a wide range of derivatives with tailored biological activities.

Role of Hydroxyl Group Position and Double Bond

The specific arrangement of functional groups in this compound is critical to its bioactivity. The molecule's antioxidant capacity, a cornerstone of its many health benefits, is largely attributed to the phenolic hydroxyl (-OH) group on the phenyl ring. mdpi.comnih.gov This hydroxyl group can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. mdpi.comnih.gov

The position of this hydroxyl group is paramount. This compound is the para-isomer (4-hydroxycinnamic acid), which is the most abundant and often most active form found in nature. benthamscience.combanglajol.info Its isomers, o-coumaric and m-coumaric acid, with the hydroxyl group at different positions, often exhibit different or reduced activity. benthamscience.comnih.gov The para-position allows for effective delocalization of the resulting phenoxyl radical through resonance, which stabilizes the radical and enhances its antioxidant potential.

The propenoic acid side chain, containing a carboxylic acid group and a Cα=Cβ double bond, also plays a crucial role. This side chain acts as an electron-withdrawing group, which facilitates the donation of the hydrogen atom from the para-hydroxyl group. The conjugated double bond system, extending from the phenyl ring to the carboxylic acid group, is essential for the resonance stabilization of the phenoxyl radical, a key feature of the antioxidant mechanism of hydroxycinnamic acids. researchgate.net

Impact of Esterification and Conjugation on Efficacy

Modifying the carboxylic acid group of this compound through esterification has been shown to be a successful strategy for enhancing its biological efficacy, particularly its anticancer properties. nih.govmdpi.com Esterification involves reacting the carboxylic acid with an alcohol, resulting in an ester derivative. This modification increases the lipophilicity (fat-solubility) of the molecule. mdpi.com

Studies on melanoma cells demonstrated that ethyl and butyl ester derivatives of this compound exerted a more significant antitumor effect than the parent acid. nih.govmdpi.com While this compound itself showed limited cytotoxicity at a 1 mM concentration, its ester derivatives caused substantial tumor cell death at lower doses. mdpi.com This enhanced activity is attributed to the increased lipophilicity, which likely improves the compound's ability to cross cell membranes and reach its intracellular targets. mdpi.com Furthermore, the butyl ester derivative was effective in suppressing lung tumor burden in an in vivo model. nih.gov

Conjugation, the process of linking this compound to other molecules like sugars, organic acids, or amines, also significantly strengthens its biological activities. researchgate.netresearchgate.net In nature, this compound is often found in conjugated forms, which are frequently more biologically active than the free acid. banglajol.inforesearchgate.net These conjugates exhibit a wide range of beneficial effects, including enhanced antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net Although the absorption of these larger conjugated molecules can be lower, their heightened bioactivity makes them a key area of research. researchgate.net

Comparative Analysis with Related Hydroxycinnamic Acid Derivatives

This compound belongs to the family of hydroxycinnamic acids, which also includes prominent members like caffeic acid, ferulic acid, and sinapic acid. nih.gov These compounds share a common C6-C3 (phenylpropanoid) backbone but differ in the number and position of hydroxyl and methoxyl groups on the phenyl ring. These structural differences lead to variations in their biological activities.

Generally, the antioxidant capacity of hydroxycinnamic acids increases with the number of hydroxyl groups. Caffeic acid, with two hydroxyl groups (a catechol structure), often exhibits stronger antioxidant activity than this compound, which has one. Ferulic acid, which is a methoxylated derivative of caffeic acid (it has one hydroxyl and one methoxyl group), has an antioxidant capacity that is often compared to this compound. Some studies suggest this compound has a lower scavenging capacity for certain radicals compared to ferulic acid. researchgate.net However, the relative antioxidant ranking can vary depending on the specific assay used. mdpi.com For example, in one study on quinoa bran, the antioxidant capacity was ranked as ferulic acid > this compound. mdpi.com

Role of P Coumaric Acid in Plant Physiology and Stress Response

Involvement in Plant Growth and Development Modulation

p-Coumaric acid exhibits a dual nature in modulating plant growth and development, with its effects often being species- and concentration-dependent oup.comnih.govplos.orgmdpi.comsinica.edu.twfrontiersin.orgcabidigitallibrary.orgnih.gov. In some species, such as Salvia hispanica (chia) seedlings, exogenous application of p-CA has been shown to significantly promote growth. This promotion is evidenced by enhancements in shoot length, fresh weight, and dry weight, accompanied by increased levels of chlorophyll (B73375) and carotenoid content nih.govmdpi.com. Research suggests that this growth-promoting effect in chia may be mediated by the activation of a reactive oxygen species (ROS) signaling pathway involving superoxide (B77818) radical (O₂⁻), coupled with proline accumulation nih.govmdpi.comuwc.ac.za.

Table 1: Effect of Exogenous this compound on Chia Seedling Growth

Parameter Control (µM p-CA) p-CA Treated (100 µM) % Increase (vs Control)
Shoot Length 100% 137.2% 37.2%
Fresh Weight 100% 143.6% 43.6%
Dry Weight 100% 154.1% 54.1%
Chlorophyll a 100% 136.2% 36.2%
Chlorophyll b 100% 138.5% 38.5%

Data from nih.govmdpi.com. Values for treated are relative to control set at 100%.

Conversely, this compound can also inhibit plant growth in other species or at different concentrations. Studies on cucumber seedlings, for instance, have demonstrated that increasing concentrations of p-CA significantly reduced leaf area, plant height, and seedling dry weight plos.org. Similarly, in rice, this compound has been shown to inhibit chlorophyll accumulation sinica.edu.tw. The compound is also implicated in lignin (B12514952) biosynthesis, a process vital for plant structural integrity and defense responses mdpi.comoup.com.

Defense Strategies Against Environmental Stressors (e.g., Salt Stress, Wounding)

This compound plays a role in plant defense against various environmental stressors, including salinity, wounding, and pathogen attack.

Salt Stress Mitigation: p-CA has shown promise in alleviating the detrimental effects of salt stress on plants mdpi.comnih.govresearchgate.net. In chia seedlings exposed to salinity, p-CA application mitigated growth inhibition and enhanced biomass production mdpi.comnih.govresearchgate.net. This protective effect is partly attributed to an improvement in the uptake of essential mineral elements, particularly magnesium (Mg) and calcium (Ca), in the shoots under saline conditions mdpi.comnih.govresearchgate.net. p-CA may also contribute to salt tolerance by reducing the accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), and by decreasing ion leakage from cells mdpi.com. However, the efficacy of p-CA in enhancing salt tolerance can vary; in salinity-stressed tobacco, salicylic (B10762653) acid (SA) and benzoic acid (BA) demonstrated more pronounced benefits compared to p-CA journalijpss.com. Endogenous this compound is also believed to be involved in the salinity tolerance mechanisms observed in rice mdpi.com.

Wounding and Pathogen Defense: p-CA acts as a defense compound against plant wounding mdpi.com. It can also bolster plant resistance to fungal pathogens by enhancing antioxidant capacity and activating defense pathways researchgate.netfrontiersin.org. Furthermore, p-CA has been observed to repress the expression of type III secretion system (T3SS) genes in bacterial pathogens, such as Dickeya dadantii, suggesting a mechanism by which plants can interfere with bacterial virulence frontiersin.orgasm.org. Stress conditions, whether biotic or abiotic, can induce the synthesis of p-CA, which in turn can lead to rapid lignification of affected tissues, a key component of plant defense oup.com.

Regulation of Plant Oxidative Stress and Antioxidant Capacity in Plants

This compound is recognized for its significant antioxidant properties, largely due to its phenyl hydroxyl group, which readily donates hydrogen or electrons to neutralize free radicals and ROS nih.govresearchgate.net. This activity helps to mitigate oxidative stress within plant cells oup.comnih.govresearchgate.net. Studies indicate that p-CA can protect cellular components from damage induced by various oxidative agents, including high glucose concentrations, UV radiation, and hydrogen peroxide nih.gov.

Interestingly, in certain contexts, exogenous p-CA application has been shown to increase specific ROS, such as superoxide radical (O₂⁻), in plants like chia seedlings. This increase is hypothesized to function as part of a ROS-mediated signaling pathway that promotes growth, rather than causing cellular damage nih.govmdpi.comuwc.ac.za. In these scenarios, while signaling ROS levels may rise, downstream indicators of oxidative damage like malondialdehyde (MDA) may not increase, and the activity of antioxidant enzymes might remain unaffected or be modulated in complex ways oup.comnih.govmdpi.com. p-CA can also activate antioxidant-responsive genes, potentially through pathways like Nrf2, thereby bolstering cellular defense mechanisms against oxidative insults nih.gov.

Influence on Ion-Omics Profile in Plants

This compound can significantly influence the mineral composition and ion-omics profile of plants, particularly when they are subjected to stress mdpi.comnih.govresearchgate.net. In chia seedlings exposed to salt stress, the application of p-CA led to a notable increase in the levels of essential microelements, specifically magnesium (Mg) and calcium (Ca), within the shoots mdpi.comnih.govresearchgate.net. These minerals are critical for various metabolic processes and enzyme functions within the plant.

Typically, salt stress causes a reduction in essential macro-elements such as potassium (K), phosphorus (P), calcium (Ca), and magnesium (Mg), while concurrently increasing sodium (Na) accumulation. The combined application of p-CA with salt stress helped to counteract these negative effects on the macro-element balance mdpi.com. Conversely, experiments that inhibited the endogenous synthesis of p-CA in chia seedlings resulted in a decrease in key macro-elements like K, P, Ca, and Mg, further highlighting p-CA's role in nutrient uptake and homeostasis oup.com.

Table 2: Influence of this compound on Mineral Content in Chia Shoots Under Salt Stress

Mineral Element Control (Nitrosol® only) Salt Stress (100 mM NaCl) Salt Stress + p-CA (100 µM) Effect of p-CA under Salt Stress
Potassium (K) High Low Moderate Increased
Phosphorus (P) High Low Moderate Increased
Calcium (Ca) Moderate Low High Significantly Increased
Magnesium (Mg) Moderate Low High Significantly Increased
Sodium (Na) Low High High No significant change reported

Qualitative assessment based on findings in mdpi.comnih.govresearchgate.net. Specific quantitative data not available in snippets.

Allelochemical Properties and Effects on Other Plant Species

In some specific instances, p-CA has also demonstrated stimulatory effects on root growth at certain concentrations cabidigitallibrary.org. Beyond its direct impact on plant physiology, p-CA can also alter soil characteristics, such as pH, and modify the composition of soil microbial communities frontiersin.org. Its allelopathic capabilities extend to aquatic environments, where it has been shown to inhibit the growth of bloom-forming cyanobacteria researchgate.net.

Table 3: Allelopathic Effects of this compound on Plant Growth Parameters (General Findings)

Parameter Effect of p-CA (Concentration Dependent) Example Species/Context
Seed Germination Inhibition Various species mdpi.comfrontiersin.orgnih.gov
Root Length Inhibition Various species oup.comnih.govplos.orgmdpi.comfrontiersin.orgcabidigitallibrary.org
Shoot Length Inhibition Cucumber plos.org; Stimulation in Chia nih.govmdpi.com
Biomass (Fresh/Dry) Inhibition Various species oup.comnih.govplos.orgfrontiersin.org
Chlorophyll Content Inhibition Rice sinica.edu.tw
Leaf Area Inhibition Cucumber plos.org

General trends observed across multiple studies. Specific quantitative data varies by species and concentration.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques (e.g., UV/Vis Spectroscopy for assays)

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the analysis of p-Coumaric acid, owing to the presence of a chromophore in its chemical structure which allows it to absorb light in the UV spectrum. This characteristic is frequently exploited for its detection and quantification in various assays. The maximum absorbance (λmax) of this compound can vary depending on the solvent and pH. For instance, in methanol (B129727), it exhibits a UV absorption maximum at approximately 345 nm, which is indicative of its conjugated system and the presence of a hydroxyl auxochrome. nih.gov In other analyses, specific wavelengths such as 229 nm, 284 nm, 310 nm, and 312 nm have been utilized for its detection, particularly as a detection method following chromatographic separation. nih.govresearchgate.netnih.govrsc.org

Table 1: Reported UV/Vis Spectroscopy Parameters for this compound Analysis.
MethodologyWavelength (λmax)Solvent/ContextReference
UV Spectroscopy345 nmMethanol nih.gov
RP-HPLC with UV-visible detector310 nmMobile Phase nih.gov
UV Spectroscopy Method A229 nmEthanol and Phosphate Buffer pH 6.8 researchgate.net
UV Spectroscopy Method B284 nmEthanol and Phosphate Buffer pH 6.8 researchgate.net
UV Absorption Spectroscopy312 nmMethanol nih.gov

Chromatographic Separations (e.g., LC-MS for metabolic analysis)

Chromatographic techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for the metabolic analysis of this compound. These methods offer high sensitivity and selectivity, allowing for the separation and identification of this compound and its metabolites from complex biological fluids like plasma. nih.govnih.gov

A common approach involves reverse-phase high-performance liquid chromatography (RP-HPLC), utilizing columns such as Kromasil C18 or Gemini C18. nih.govphcogres.com The mobile phase typically consists of a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous solution, often with a small percentage of acid (e.g., acetic acid or phosphoric acid) to improve peak shape and resolution. nih.govphcogres.com

For detection, mass spectrometry is employed in various modes. Selected Ion Monitoring (SIM) mode can be used to target the specific mass-to-charge ratio (m/z) of this compound, which is m/z 163.15 in negative electrospray ionization (ESI) mode. nih.gov For enhanced specificity and quantification in complex matrices, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is utilized. nih.govmdpi.com These sophisticated techniques enable detailed pharmacokinetic studies by tracking the absorption, distribution, metabolism, and excretion of this compound in biological systems. nih.govnih.gov

Table 2: Examples of Chromatographic Conditions for this compound Analysis.
TechniqueColumnMobile PhaseDetection ModeMatrixReference
LC-MSKromasil C18 (200 mm × 4.6 mm, 5 μm)Methanol-0.5‰ acetic acid (60:40, v/v)ESI-SIM (m/z 163.15)Rat Plasma nih.gov
UPLC-MS/MSNot specifiedNot specifiedMRM (Positive Ion Detection)Human Plasma nih.govmdpi.com
RP-HPLCGemini C18Gradient of 0.5% Phosphoric Acid and AcetonitrileUV (280 nm)Pineapple Extracts phcogres.comresearchgate.net

Advanced Detection and Quantification Methods in Complex Matrices

The accurate quantification of this compound in complex matrices such as plasma, urine, plant extracts, and food products is crucial for understanding its bioavailability and pharmacological effects. nih.govresearchgate.net High-performance liquid chromatography (HPLC) coupled with UV/Vis detection is a widely reported method for this purpose. nih.govresearchgate.net However, for higher sensitivity and specificity, LC-MS and UPLC-MS/MS are the methods of choice. nih.govmdpi.com

These advanced methods allow for very low limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS method for determining this compound in rat plasma achieved an LOQ of 0.01 μg·mL⁻¹. nih.gov An even more sensitive UPLC-MS/MS method developed for human plasma reported an LOQ of 0.2 ng/mL. nih.govmdpi.com

Beyond traditional chromatographic methods, novel sensor technologies are being developed. One such example is an electrochemical sensor based on a Nb₄AlC₃ MAX-phase material modified glassy carbon electrode. This system demonstrated a direct and selective determination of this compound in food samples with a limit of detection of 0.28 µmol/L and a limit of quantification of 0.85 µmol/L. nih.gov Such methods provide rapid and accurate analysis, which is essential for quality control in the food and pharmaceutical industries.

Table 3: Performance of Advanced Methods for this compound Quantification.
MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MSRat PlasmaNot Reported0.01 μg·mL⁻¹ nih.gov
UPLC-MS/MSHuman PlasmaNot Reported0.2 ng/mL nih.govmdpi.com
RP-HPLCPineapple Extracts0.0208 µg/mL0.0694 µg/mL phcogres.comresearchgate.net
Electrochemical Sensor (Nb₄AlC₃@GCE)Food Samples0.28 µmol/L0.85 µmol/L nih.gov

In Vitro and In Vivo Model Systems for Efficacy Testing

A diverse array of in vitro and in vivo models has been utilized to investigate the biological efficacy of this compound. These models are essential for screening potential therapeutic activities and understanding the mechanisms of action.

In vitro studies have demonstrated various properties of this compound. Its antioxidant capacity has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. researchgate.net In cell-based models, this compound has been shown to protect PC12 cells against oxidative stress by enhancing cell viability and suppressing the generation of intracellular reactive oxygen species (ROS). researchgate.net Other studies have identified its ability to act as an agonist of the GABA-A receptor, suggesting a potential for anxiolytic effects. nih.gov Furthermore, its antiplatelet activity has been observed in human blood samples. cambridge.org

In vivo animal models have provided further evidence for the biological effects of this compound. In rodent models, oral administration has produced a significant anxiolytic effect, comparable to that of diazepam, as measured by the elevated plus maze paradigm. nih.gov In a high-fat diet mouse model, this compound demonstrated hypolipidemic effects, reducing total cholesterol and the atherosclerosis index. researchgate.net Its anti-leishmanial activity has been tested in BALB/c mice infected with Leishmania amazonensis, where it caused a reduction in lesion size. acgpubs.org Additionally, its ability to inhibit platelet aggregation has been confirmed in a rabbit model. cambridge.org These studies, spanning various models, collectively indicate the multifaceted biological potential of this compound. mdpi.com

Table 4: Summary of In Vitro and In Vivo Models for Efficacy Testing of this compound.
Model TypeSpecific ModelObserved Effect/ActivityReference
In VitroDPPH radical scavenging assayAntioxidant activity researchgate.net
In VitroPC12 cell line (AAPH-induced oxidative stress)Protective effects against oxidative stress researchgate.net
In VitroGABA-A receptor screeningGABAergic activity nih.gov
In VitroHuman blood platelet aggregationInhibition of ADP-induced platelet aggregation cambridge.org
In VivoRodent (Elevated Plus Maze)Anxiolytic effect nih.gov
In VivoHigh-fat-diet (HFD) miceHypolipidemic effects researchgate.net
In VivoBALB/c mice infected with L. amazonensisAnti-leishmanial activity (reduction in lesion size) acgpubs.org
In VivoRabbit modelInhibition of ADP-induced platelet aggregation cambridge.org

Emerging Research Areas and Future Perspectives

Novel Therapeutic Applications and Drug Discovery Potential

p-Coumaric acid is being investigated for a wide array of therapeutic applications owing to its multifaceted pharmacological effects. banglajol.infobenthamscience.com Its potential in drug discovery is significant, with numerous preclinical studies highlighting its efficacy in models of various diseases.

Key therapeutic areas include:

Anticancer Activity: p-CA has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including colon and melanoma cancer cells. banglajol.infomdpi.comnih.gov It can modulate pathways involved in cell proliferation, induce apoptosis, and halt the cell cycle. banglajol.infonih.gov Furthermore, it has been shown to enhance the sensitivity of cancer cells to chemotherapeutic drugs, suggesting its potential as an adjuvant in cancer therapy. banglajol.info

Neuroprotection: Research indicates that p-CA possesses neuroprotective properties. It has shown efficacy against neurotoxicity and has the potential to improve cognitive impairments associated with neuroinflammation. banglajol.infonih.gov Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders. nih.gov

Nephroprotection: Studies have shown that p-CA can protect against kidney damage induced by toxins like cadmium. banglajol.info It has also been observed to offer protection against the development of diabetic nephropathy, a serious complication of diabetes. banglajol.info

Cardioprotection and Anti-platelet Activity: p-CA has been found to inhibit platelet activity, which could be beneficial in preventing atherosclerosis and coronary heart disease. mdpi.com It also shows protective effects against cardiotoxicity induced by certain drugs. mdpi.com

Antimicrobial Effects: The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Its mechanism involves disrupting the bacterial cell membrane and binding to bacterial DNA, thereby inhibiting cellular functions. nih.govbohrium.com

Antidiabetic Properties: p-CA has been shown to modulate gluconeogenic enzymes and lower blood glucose levels in animal models of diabetes. mdpi.com It may also protect pancreatic beta cells from damage. mdpi.com

The diverse bioactivities of p-CA make it a valuable lead compound for the development of new drugs targeting a range of chronic and infectious diseases. banglajol.inforesearchgate.net

Biotechnological Production and Optimization Strategies

To meet the potential demand for this compound in various industries, research has focused on developing sustainable and efficient production methods using microbial cell factories. Traditional extraction from plants can be limited by low yields and environmental factors. Biotechnological production offers a promising alternative.

Engineered microorganisms such as Saccharomyces cerevisiae (yeast) and Corynebacterium glutamicum have been successfully used to produce p-CA. The production pathways are typically derived from the aromatic amino acids L-tyrosine or L-phenylalanine.

Optimization strategies include:

Metabolic Engineering: This involves modifying the microorganism's metabolic pathways to channel more precursors towards p-CA production and reduce the formation of competing byproducts.

Systems Biology Approaches: These strategies are used to gain a comprehensive understanding of the cellular processes involved, allowing for more targeted genetic modifications.

Machine Learning-Guided Optimization: Advanced computational tools, including machine learning algorithms, are being employed to accelerate the development of highly efficient microbial strains. These models can predict the effects of genetic modifications, guiding the design-build-test-learn (DBTL) cycles in metabolic engineering to systematically improve production titers and yields.

These bioengineering technologies are crucial for establishing a cost-effective and scalable production platform for this compound, facilitating its broader application.

Development of Advanced Delivery Systems (e.g., Nanotechnology)

A significant challenge in utilizing the therapeutic potential of phenolic compounds like this compound is their limited bioavailability and inefficient systemic transport in the body. researchgate.net To overcome these hurdles, researchers are developing advanced drug delivery systems, with a particular focus on nanotechnology.

Nanoformulations can enhance the solubility, stability, and targeted delivery of p-CA, thereby increasing its therapeutic efficacy. Several types of nanocarriers have been investigated:

Polymeric Nanoparticles: Biodegradable polymers such as chitosan have been used to encapsulate p-CA. These nanoparticles can facilitate controlled and targeted drug release. researchgate.net

Self-Assembling Nanoparticles: A novel approach involves the synthesis of poly(this compound) (PCA), a polymer created from p-CA itself. This polymer can self-assemble into nanoparticles and can also be used to encapsulate other anticancer drugs like docetaxel. rsc.org Interestingly, the blank PCA nanoparticles themselves exhibit some tumor suppression activity, making PCA a "self-therapeutic" nanocarrier. rsc.org

Starch-Based Nanoparticles: Aptamer-conjugated starch nanoparticles loaded with p-CA have been developed for targeted therapy of triple-negative breast cancer. This system demonstrated enhanced cytotoxicity against cancer cells by promoting apoptosis.

Mesoporous Silica Nanoparticles: The surface of these nanoparticles can be modified with p-CA derivatives that act as photo-switchable "valves." This allows for the controlled release of a co-loaded drug, such as naproxen, upon UV irradiation, enabling stimuli-responsive drug delivery.

These advanced delivery systems hold great promise for improving the clinical utility of this compound by ensuring it reaches its target site in the body at an effective concentration.

Nanocarrier TypeKey Features & FindingsPotential ApplicationReference
Poly(this compound) (PCA) NPsSelf-therapeutic; can encapsulate other drugs (e.g., docetaxel); enhances anticancer activity and reduces side effects.Cancer Therapy rsc.org
Aptamer-conjugated Starch NPsTargeted delivery to triple-negative breast cancer cells; enhances cytotoxicity and apoptosis.Cancer Therapy[]
Chitosan NanoparticlesBiodegradable and biocompatible; allows for controlled drug release.Diabetic Nephropathy researchgate.net
Mesoporous Silica NPsPhoto-switchable release mechanism controlled by UV light for on-demand drug delivery.Controlled Drug Release[]

Combination Therapies and Synergistic Effects with Other Bioactive Compounds

To enhance therapeutic outcomes and overcome challenges like drug resistance, this compound is being explored in combination with other therapeutic agents. The synergistic effects observed in these combinations can allow for the use of lower concentrations of each compound, potentially reducing side effects. nih.gov

Synergy with Antibiotics: The combination of p-CA with the antibiotic colistin has shown a significant synergistic effect against colistin-resistant Acinetobacter baumannii, a challenging opportunistic pathogen. mdpi.comresearchgate.net This combination dramatically reduced the minimum inhibitory concentration (MIC) of colistin needed to be effective, suggesting p-CA could help restore the efficacy of existing antibiotics against resistant strains. mdpi.comresearchgate.net

Combination with Other Polyphenols: A mixture of this compound and ferulic acid has been found to act synergistically to suppress colorectal cancer. nih.gov This combination works by remodeling the cancer cells' metabolism, specifically inhibiting aerobic glycolysis through the lncRNA 495810/PKM2 axis. nih.gov This highlights the potential of combining different phytochemicals for more effective cancer prevention and treatment. researchgate.net

Adjuvant in Chemotherapy: Preclinical evidence suggests that p-CA can enhance the sensitivity of cancer cells to conventional chemotherapeutic drugs. banglajol.infonih.gov This raises the possibility of its use as an adjuvant, which could help lower the required dose of toxic chemotherapy drugs and combat multidrug resistance.

The investigation into combination therapies is a promising strategy to maximize the therapeutic benefits of this compound, particularly in complex diseases like cancer and multidrug-resistant infections.

Preclinical and Clinical Research Directions

While a substantial body of preclinical evidence from in vitro and in vivo (animal) studies supports the therapeutic potential of this compound, the transition to human clinical trials is still in its early stages. banglajol.inforesearchgate.net The future direction of research will need to bridge this gap to validate its efficacy and safety in humans.

Preclinical Research Directions:

Mechanism of Action: Further studies are needed to fully elucidate the molecular pathways through which p-CA exerts its various effects in different disease models. mdpi.comspandidos-publications.com

Pharmacokinetics and Bioavailability: Continued investigation into the absorption, distribution, metabolism, and excretion (ADME) of p-CA and its nanoformulations is crucial for optimizing dosing and delivery.

Long-term Efficacy and Safety: More extensive animal studies are required to assess the long-term effects and potential toxicity of p-CA, especially at higher doses.

Clinical Research Directions:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: A human PK/PD study has been conducted, providing valuable data on the absorption and effects of p-CA after oral administration. nih.gov The study successfully developed and validated a method for determining p-CA levels in human plasma and applied it to a study where p-CA was extracted from Bambusae Caulis in Taeniam. nih.gov The results suggested that p-CA could play a role in longitudinal bone growth by increasing levels of IGF-1 and Osteocalcin. nih.gov

Phase I Clinical Trials: The immediate next step is to conduct Phase I trials to establish the safety, tolerability, and pharmacokinetic profile of pure p-CA and its advanced formulations in healthy human volunteers.

Phase II and III Trials: Following successful Phase I trials, subsequent studies will need to be designed to evaluate the efficacy of p-CA for specific conditions, such as metabolic disorders, inflammatory diseases, or as an adjunct in cancer therapy.

Despite the wealth of preclinical data, there remains a notable scarcity of comprehensive clinical studies to confirm the health impacts of this compound in humans. banglajol.info Future research must focus on well-designed clinical trials to translate the promising preclinical findings into tangible therapeutic benefits.

Study TypeFocus AreaKey ObjectivesStatus/Future Direction
Preclinical (In Vitro/In Vivo)Cancer, Diabetes, Neurodegeneration, InflammationElucidate mechanisms, test efficacy in animal models, evaluate nano-delivery systems.Ongoing and extensive.
Human PK/PDPharmacokinetics and effect on growth markersDetermine absorption, half-life, and biological response (e.g., IGF-1 levels).One study completed, showing rapid absorption. nih.gov
Phase I Clinical TrialSafety and TolerabilityEstablish a safe dosage range and identify any immediate side effects in healthy volunteers.A necessary next step.
Phase II/III Clinical TrialTherapeutic EfficacyEvaluate effectiveness against specific diseases in patient populations.Future goal pending successful Phase I trials.

Genomic and Proteomic Approaches to Elucidate Mechanisms

To understand how this compound functions at a molecular level, researchers are increasingly using "omics" technologies like genomics and proteomics. These approaches provide a global view of how p-CA affects genes and proteins within a cell or organism, offering deep insights into its mechanisms of action.

Proteomic Analysis: Proteomics studies the entire set of proteins in a cell. In one study, proteomic analysis of the bacterium Cronobacter sakazakii treated with p-CA revealed that the compound inhibited energy and amino acid metabolism and caused the deamidation of Elongation factor Tu, a vital bacterial protein. This provides a detailed mechanistic explanation for its antibacterial activity.

Genomic and Gene Expression Analysis: Studies on gene expression have shown that p-CA can modulate critical signaling pathways related to human health.

In colorectal cancer cells, p-CA, in combination with ferulic acid, was found to suppress a long non-coding RNA (lncRNA 495810), which in turn inhibits the enzyme pyruvate (B1213749) kinase M2 (PKM2), a key player in cancer cell metabolism. nih.gov

Network pharmacology analysis predicted, and subsequent experiments confirmed, that p-CA alleviates depression-like behavior by inhibiting the AGE-RAGE signaling pathway, which is highly related to neuroinflammation. nih.gov

In human lens epithelial cells, p-CA was shown to protect against oxidative stress-induced apoptosis by modulating the phosphorylation of proteins in the MAPK signaling pathway. nih.gov

In myocardial ischemia/reperfusion injury models, p-CA was found to regulate macrophage polarization by promoting the expression of the enzyme indoleamine 2,3-dioxygenase (IDO). nih.gov

These genomic and proteomic approaches are invaluable for moving beyond simple observation of p-CA's effects to a deeper, mechanism-based understanding of its therapeutic potential. This knowledge is crucial for identifying specific disease targets and designing more effective and targeted therapies.

Q & A

Q. What safety protocols should be followed when handling p-coumaric acid in laboratory settings?

this compound requires adherence to OSHA Hazard Communication Standard (HCS) guidelines. Key precautions include:

  • Use of PPE (gloves, eye/face protection) to avoid skin/eye contact .
  • Handling in well-ventilated areas to prevent inhalation of dust or vapors .
  • Storage in tightly closed containers away from ignition sources .
  • Immediate decontamination procedures for spills (e.g., washing skin with water, rinsing eyes for 15 minutes) .

Q. How does purity grade (>98% vs. >99%) impact experimental outcomes in this compound studies?

Higher purity grades minimize interference from impurities, particularly in biochemical assays. For example:

  • In antioxidant studies, impurities may skew DPPH radical scavenging results. Use HPLC-validated purity standards for reproducibility .
  • Lower purity grades in cell culture experiments risk cytotoxicity from contaminants; opt for ≥98% purity for in vitro models .

Q. What are the standard assays for quantifying this compound’s antioxidant activity?

Common methodologies include:

  • DPPH Assay : Measures radical scavenging capacity via UV-Vis spectrophotometry at 517 nm.
  • FRAP Assay : Quantifies ferric ion reduction potential .
  • ORAC Assay : Tracks peroxyl radical inhibition over time using fluorescein decay kinetics. Validate results with triplicate runs and positive controls (e.g., ascorbic acid) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s pro-oxidant vs. antioxidant effects be resolved?

Contradictions often arise from concentration-dependent behavior and model system variability. Methodological strategies include:

  • Dose-Response Analysis : Test across a wide range (e.g., 1–100 µM) to identify thresholds where antioxidant activity shifts to pro-oxidant .
  • Cell-Type Specificity : Compare outcomes in normal vs. cancer cell lines (e.g., melanocytes vs. melanoma cells) to contextualize redox effects .
  • Mechanistic Profiling : Pair assays with ROS detection probes (e.g., DCFH-DA) and gene expression analysis (e.g., Nrf2 pathway) .

Q. What experimental design frameworks (e.g., PICO, FINER) are optimal for studies on this compound’s anti-inflammatory mechanisms?

  • PICO Framework :
  • Population : LPS-induced RAW 264.7 macrophages.
  • Intervention : this compound (10–50 µM).
  • Comparison : Dexamethasone or other NSAIDs.
  • Outcome : TNF-α/IL-6 suppression via NF-κB pathway inhibition.
    • FINER Criteria : Ensure feasibility (in vitro vs. in vivo models), novelty (e.g., unexplored signaling pathways), and relevance to chronic inflammation .

Q. How can researchers address heterogeneity in meta-analyses of this compound’s anticancer efficacy?

  • Subgroup Analysis : Stratify studies by cancer type (e.g., breast vs. colon) and delivery method (oral vs. nanoparticle-encapsulated) .
  • Sensitivity Analysis : Exclude low-quality studies (e.g., those without purity validation) to assess robustness .
  • Publication Bias Adjustment : Use funnel plots and Egger’s regression to detect missing studies .

Q. What in silico tools are recommended for predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .
  • Molecular Docking : AutoDock Vina for simulating interactions with targets like tyrosinase or COX-2 .
  • QSAR Modeling : Correlate structural features (e.g., hydroxyl groups) with bioactivity using tools like MOE .

Q. Why do in vivo and in vitro results diverge in studies on this compound’s bioavailability?

Key factors include:

  • Metabolic Conversion : Gut microbiota metabolize this compound into derivatives (e.g., m-coumaric acid), altering bioavailability .
  • Administration Route : Intraperitoneal vs. oral dosing affects plasma concentration curves. Use LC-MS/MS to track parent compound vs. metabolites .

Methodological Guidance for Data Analysis

Q. How should researchers optimize LC-MS parameters for detecting this compound in complex matrices?

  • Column Choice : C18 columns with 1.7 µm particle size for high resolution.
  • Ionization Mode : Negative ESI for enhanced sensitivity .
  • MRM Transitions : Use m/z 163→119 for quantification and m/z 163→93 for confirmation .

Q. What statistical models are suitable for dose-response relationships in this compound toxicity studies?

  • Probit Analysis : For calculating LD50/LC50 values.
  • ANOVA with Tukey’s HSD : Compare means across multiple doses.
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.